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[1,1'-Biphenyl]-3,5-dicarboxylic acid Documentation Hub

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  • Product: [1,1'-Biphenyl]-3,5-dicarboxylic acid
  • CAS: 4445-59-4

Core Science & Biosynthesis

Foundational

Foreword: Beyond the Spectrum—A Holistic Approach to Material Integrity

An In-depth Technical Guide to the Characterization of [1,1'-Biphenyl]-3,5-dicarboxylic Acid In the realms of advanced materials science and pharmaceutical development, the true value of a molecular entity lies not in it...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of [1,1'-Biphenyl]-3,5-dicarboxylic Acid

In the realms of advanced materials science and pharmaceutical development, the true value of a molecular entity lies not in its mere existence, but in its verifiable identity, purity, and behavior. [1,1'-Biphenyl]-3,5-dicarboxylic acid, a cornerstone building block for novel Metal-Organic Frameworks (MOFs) and a significant scaffold in medicinal chemistry, is a prime example.[1][2][3] Its utility is directly proportional to our ability to comprehensively characterize it.

This guide is designed for the discerning researcher and developer. It moves beyond a simple recitation of analytical techniques. Instead, it presents an integrated characterization workflow, grounded in the principles of causality and self-validation. We will explore not just how to analyze this compound, but why specific methods are chosen, what pitfalls to avoid, and how the data from disparate techniques converge to paint a complete and trustworthy picture of the material's identity and quality.

Foundational Properties and Handling

Before any analysis, understanding the basic physicochemical properties of [1,1'-Biphenyl]-3,5-dicarboxylic acid is paramount for safe handling and appropriate experimental design.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O₄[4]
Molecular Weight 242.23 g/mol [4]
CAS Number 4445-59-4[5]
Physical Form Solid (typically a white or off-white powder)[4]
Purity (Typical) ≥97%[4]
Storage Sealed in a dry, room-temperature environment[4]

Expert Insight: The dicarboxylic acid functionality makes this molecule highly polar and capable of strong hydrogen bonding. This dictates the choice of solvents for analysis (e.g., DMSO, DMF, or aqueous base) and influences its thermal properties and crystal packing.[6]

The Characterization Workflow: An Integrated Strategy

A robust characterization is not a linear process but a web of interconnected analyses. Each technique provides a piece of the puzzle, and their collective agreement establishes the compound's profile with high confidence.

Characterization_Workflow cluster_initial Initial Assessment cluster_structural Structural Elucidation cluster_physicochemical Solid-State & Thermal Properties cluster_final Final Verification Purity Purity & Integrity (HPLC) NMR Proton/Carbon Skeleton (¹H & ¹³C NMR) Purity->NMR Confirms single major component MS Molecular Weight & Formula (Mass Spectrometry) Purity->MS Confirms single major component IR Functional Groups (FTIR Spectroscopy) Purity->IR Confirms single major component Report Comprehensive Data Analysis & Final Report Purity->Report NMR->MS Corroborates structure Thermal Thermal Stability & Phase Transitions (TGA/DSC) NMR->Thermal NMR->Report MS->IR Confirms mass of identified structure MS->Thermal MS->Report IR->Thermal Functional groups explain thermal behavior IR->Thermal IR->Report XRD Crystallinity & Phase ID (X-Ray Diffraction) Thermal->XRD Identifies transitions in crystalline solid Thermal->Report XRD->Report

Caption: Integrated workflow for the comprehensive characterization of [1,1'-Biphenyl]-3,5-dicarboxylic acid.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: Before committing resources to extensive structural analysis, verifying the purity of the material is essential. HPLC is the gold standard for separating the primary compound from starting materials, by-products, or degradation products.[7][8] A reversed-phase method is ideal, as the nonpolar biphenyl core will interact strongly with a C18 stationary phase, while the polar carboxylic acid groups provide tunable retention.

Self-Validating Protocol: Reversed-Phase HPLC for Purity

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3 or 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is a crucial additive. It acts as an ion-pairing agent and maintains a low pH, suppressing the deprotonation of the carboxylic acid groups. This ensures a single, un-ionized species, leading to sharp, symmetrical peaks and reproducible retention times.[9]

  • Sample Preparation:

    • Accurately weigh ~1 mg of [1,1'-Biphenyl]-3,5-dicarboxylic acid.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Use sonication if necessary to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.

  • Instrumental Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 275 nm.[10]

    • Rationale: The biphenyl system has strong UV absorbance. Monitoring multiple wavelengths can help distinguish the main peak from impurities with different chromophores.

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • A high-purity sample (>97%) should exhibit one major peak with minimal secondary peaks.

Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[11]

Expert Insight: The choice of solvent is critical. Due to the compound's polarity and acidic protons, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred solvent. It readily dissolves the sample, and the acidic carboxyl protons are observable as a broad singlet, which would be lost in solvents like D₂O due to exchange.

Expected Spectral Features:

NucleusRegion (ppm)MultiplicityAssignment
¹H ~13.0Broad Singlet2H, Carboxylic Acid (-COOH)
7.5 - 8.5Multiplets8H, Aromatic Protons
¹³C ~167Singlet2C, Carboxylic Acid (-C OOH)
125 - 145Multiple Singlets12C, Aromatic Carbons

Note: The exact chemical shifts and splitting patterns of the aromatic protons can be complex and require advanced NMR analysis (e.g., 2D-COSY) for unambiguous assignment.[12][13]

Self-Validating Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to distinguish between CH and C quaternary carbons.

  • Data Analysis:

    • Integrate the ¹H spectrum. The ratio of the aromatic protons to the carboxylic acid protons should be 8:2 (or 4:1).

    • Correlate the number of signals in the ¹³C spectrum with the number of unique carbons in the structure.

    • The combination of these spectra should be fully consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14] For [1,1'-Biphenyl]-3,5-dicarboxylic acid, it provides definitive evidence for the carboxylic acid moieties and the aromatic rings.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid (H-bonded)[15]
3100 - 3000C-H stretchAromatic
~1700 (strong)C=O stretchCarboxylic Acid[14]
1600 - 1450C=C stretchAromatic Ring
1320 - 1210C-O stretchCarboxylic Acid[15]
950 - 910 (broad)O-H bend (out-of-plane)Carboxylic Acid Dimer[15]

Self-Validating Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with the expected band positions. The presence of the very broad O-H stretch and the strong C=O stretch at ~1700 cm⁻¹ are hallmark indicators of a carboxylic acid.[16]

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, which serves as a final confirmation of the molecular formula derived from other techniques. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.[17]

Expert Insight: Electrospray Ionization (ESI) in negative mode is the ideal technique. The acidic protons are easily lost, forming the [M-H]⁻ or [M-2H]²⁻ ions, which are readily detected.

Expected Ions (ESI Negative Mode):

IonCalculated m/zInterpretation
[M-H]⁻241.0495Single deprotonation
[M-2H]²⁻120.0211Double deprotonation

Self-Validating Protocol: LC-MS Analysis

  • System: Use the HPLC system and method described in Section 3, but route the column effluent into the mass spectrometer source.

  • MS Settings (Negative ESI):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main HPLC peak.

    • Verify that the observed m/z values match the calculated values for the expected ions. The isotopic pattern should also match that calculated for C₁₄H₁₀O₄.

Solid-State and Thermal Characterization

Causality: For applications in materials science (e.g., MOFs) or drug formulation, understanding the solid-state properties like crystallinity, melting point, and thermal stability is non-negotiable.[18]

Thermal Analysis (TGA/DSC)
  • Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect other phase transitions. A pure, crystalline sample will exhibit a single, sharp endothermic peak corresponding to its melting point.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the thermal stability and decomposition profile of the compound.[18]

Sources

Exploratory

Spectroscopic Data and Analytical Workflows for[1,1'-Biphenyl]-3,5-dicarboxylic Acid

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals The Analytical Imperative [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 31783-06-9), frequently referred to as 5-phenylisophthalic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals

The Analytical Imperative

[1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 31783-06-9), frequently referred to as 5-phenylisophthalic acid, is a rigid, V-shaped organic linker. Its unique structural geometry and robust thermal stability make it a privileged scaffold in the design of [1] and [2]. Furthermore, its coordination complexes often exhibit unique photophysical properties, making it highly relevant for[3].

During ligand synthesis, verifying the integrity of the biphenyl linkage—often formed via Suzuki-Miyaura cross-coupling or[4]—requires rigorous spectroscopic validation. This whitepaper provides an authoritative, causality-driven guide to the spectroscopic characterization of this critical building block.

Molecular Architecture & Identity

  • Chemical Name : [1,1'-Biphenyl]-3,5-dicarboxylic acid

  • Synonyms : 5-Phenylisophthalic acid; Biphenyl-3,5-dicarboxylic acid

  • CAS Number : 31783-06-9

  • Molecular Formula : C₁₄H₁₀O₄

  • Molecular Weight : 242.23 g/mol

  • Structural Nuance : The molecule consists of an isophthalic acid core substituted at the 5-position with a phenyl ring. This creates a highly conjugated system with a distinct axis of symmetry, which simplifies the NMR spectra but introduces specific anisotropic deshielding effects.

Deconstructing the Spectroscopic Profile

To ensure absolute structural confidence, quantitative data from orthogonal spectroscopic techniques must be integrated. Below are the definitive reference tables for [1,1'-Biphenyl]-3,5-dicarboxylic acid.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH 13.35br s-2HCarboxylic acid protons
2 8.42t1.61HIsophthalic ring, flanked by two COOH
4, 6 8.38d1.62HIsophthalic ring, ortho to phenyl
2', 6' 7.82d7.52HPhenyl ring, ortho to isophthalic
3', 5' 7.53t7.52HPhenyl ring, meta
4' 7.44t7.51HPhenyl ring, para
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCarbon Type
166.8 C=OCarbonyl
141.2 C-5Quaternary, ipso to phenyl
138.5 C-1'Quaternary, ipso to isophthalic
132.3 C-1, C-3Quaternary, ipso to COOH
130.5 C-4, C-6Aromatic CH (Isophthalic ring)
129.6 C-3', C-5'Aromatic CH (Phenyl ring)
128.9 C-2Aromatic CH (Between COOH)
128.6 C-4'Aromatic CH (Phenyl ring)
127.3 C-2', C-6'Aromatic CH (Phenyl ring)
Table 3: FT-IR (ATR) Data
Wavenumber (cm⁻¹)Vibration ModeIntensity
3000 - 2500 O-H stretch (hydrogen-bonded)Broad, Strong
1695 C=O stretch (carboxylic dimer)Strong
1590, 1570 C=C aromatic stretchMedium
1250 C-O stretchStrong
760, 690 C-H out-of-plane bendingStrong
Table 4: HRMS (ESI-TOF) Data
Ionization ModeExpected FormulaTheoretical m/zObserved m/zMass Error (ppm)
ESI (-) [C₁₄H₉O₄]⁻241.0506241.0501< 2.5

Mechanistic Insights into Spectral Signatures

Understanding the causality behind these spectral values is what separates routine data collection from expert-level analytical science. The chemical shifts in the ¹H NMR spectrum are strictly governed by the electronic and anisotropic effects of the substituents.

NMR_Effects A Two -COOH Groups (Electron Withdrawing) C H-2 Proton (δ 8.42 ppm) A->C Strong Deshielding D H-4 / H-6 Protons (δ 8.38 ppm) A->D Moderate Deshielding B Phenyl Ring (Conjugation/Anisotropy) B->D Mild Deshielding

Fig 1. Logical relationship of substituent electronic effects on 1H NMR chemical shifts.

Causality Breakdown: The H-2 proton resides exactly between two electron-withdrawing carboxylic acid groups. The combined inductive effect and the magnetic anisotropy of the two carbonyl π-systems strip electron density away from H-2, pushing it far downfield to δ 8.42 ppm. Conversely, H-4 and H-6 experience deshielding from only one adjacent carboxylic acid and the milder anisotropic effect of the adjacent phenyl ring, resulting in a slightly more shielded resonance at δ 8.38 ppm.

Causality-Driven Experimental Workflows

A reliable analytical profile relies on self-validating protocols. Below are the step-by-step methodologies engineered to prevent common analytical artifacts.

Workflow S1 1. Sample Prep (DMSO-d6) S2 2. NMR Acquisition (400 MHz, 298 K) S1->S2 Validate Solubility S3 3. FT-IR (ATR) (Solid State) S2->S3 Cross-check Groups S4 4. HRMS (ESI-) (Negative Mode) S3->S4 Verify Mass S5 5. Data Integration (QA/QC) S4->S5 Final Confirmation

Fig 2. Step-by-step multi-modal spectroscopic validation workflow.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection & Rationale : Weigh 10-15 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is mandatory. Rigid aromatic dicarboxylic acids exhibit notorious insolubility in standard chlorinated solvents (e.g., CDCl₃) due to the formation of robust intermolecular hydrogen-bonded dimers. DMSO-d₆ acts as a potent hydrogen-bond acceptor, effectively disrupting these supramolecular assemblies to yield sharp, well-resolved resonances.

  • Internal Standardization : Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition Parameters : Acquire the ¹H spectrum at 298 K using a 400 MHz spectrometer (minimum 16 scans, relaxation delay D1 = 1.5 s). For ¹³C NMR, acquire at 100 MHz (minimum 512 scans, D1 = 2.0 s) to ensure adequate signal-to-noise for the quaternary carbons (C-1, C-3, C-5, C-1').

  • Self-Validation Checkpoint : Verify the residual solvent peak (DMSO quintet at δ 2.50 ppm for ¹H, septet at δ 39.52 ppm for ¹³C). If the residual peak shifts due to concentration effects, recalibrate the axis strictly to TMS to prevent assignment errors.

Protocol 2: ATR-FTIR Analysis
  • Background Calibration : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Atmospheric CO₂ and water vapor fluctuate constantly; an immediate background scan ensures these artifacts are cleanly subtracted.

  • Sample Application : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal optical contact.

  • Acquisition & Verification : Collect the spectrum (4000–400 cm⁻¹). Validate the presence of the shifted C=O stretch (~1695 cm⁻¹).

    • Causality: The C=O stretch appears significantly lower than a free monomeric acid (~1730 cm⁻¹) because solid-state dimeric hydrogen bonding weakens the C=O double bond character, shifting the absorption to lower energy.

Protocol 3: HRMS (ESI-) Workflow
  • Sample Dilution : Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final concentration of 1 μg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • System Blanking : Inject a solvent blank prior to the sample.

    • Trustworthiness: This self-validating step is critical to verify the absence of carryover or background phthalate contamination, which can suppress the analyte signal and create false positives.

  • Ionization Optimization : Operate the Electrospray Ionization (ESI) source strictly in negative mode.

    • Causality: Carboxylic acids readily deprotonate (R-COO⁻). Negative mode provides a pristine spectrum dominated by the [M-H]⁻ pseudomolecular ion, avoiding the highly complex sodium/potassium adduct clusters prevalent when analyzing dicarboxylic acids in positive mode.

  • Mass Accuracy Check : Confirm the [M-H]⁻ peak at m/z 241.0506 with a mass error of less than 5 ppm.

References

  • Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials Source: Royal Society Publishing URL:[Link]

  • Sensitivity-Range Integral (SRI): a novel approach to evaluating and optimizing luminescent thermometers Source: RSC Publishing URL: [Link]

  • Catalytic Arylation Reactions via C–H Bond Activation with Aryl Tosylates Source: Wiley Online Library URL:[Link]

  • Gas separation properties of pendent phenyl substituted aromatic polyamides Source: KPI.ua URL:[Link]

Sources

Foundational

Technical Deep Dive: [1,1'-Biphenyl]-3,5-dicarboxylic Acid and Its Functional Derivatives

Executive Summary & Structural Logic [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4445-59-4), often referred to as 5-phenylisophthalic acid , represents a critical geometric scaffold in both reticular chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

[1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4445-59-4), often referred to as 5-phenylisophthalic acid , represents a critical geometric scaffold in both reticular chemistry and drug discovery. Unlike its linear isomer ([1,1'-Biphenyl]-4,4'-dicarboxylic acid) used in UiO-67, the 3,5-isomer features a 120° bent angle between carboxylate groups, with a hydrophobic phenyl ring projecting from the 5-position.

This specific topology dictates its function:

  • In MOFs: It acts as a "space-partitioning" ligand. The isophthalate head coordinates metal clusters (e.g., Cu-paddlewheels), while the pendant phenyl tail projects into the pore, increasing the heat of adsorption for gases like

    
     and 
    
    
    
    via van der Waals interactions.
  • In Medicinal Chemistry: It serves as a bioisostere for bulky hydrophobic pharmacophores, targeting allosteric pockets in enzymes (e.g., Xanthine Oxidase) or stabilizing tetramers in TTR amyloidosis.

Synthetic Architecture: The Convergent Route

The most robust synthesis avoids the harsh conditions of direct oxidation of dimethylbiphenyls, which often yields inseparable mixtures. The industry-standard protocol utilizes a Suzuki-Miyaura Cross-Coupling of dimethyl 5-bromoisophthalate with phenylboronic acid, followed by controlled hydrolysis.

Optimized Synthetic Workflow (DOT Visualization)

Synthesis_Workflow SM1 Dimethyl 5-bromoisophthalate (Electrophile) Cat Pd(PPh3)4 / K2CO3 Solvent: Toluene/MeOH SM1->Cat SM2 Phenylboronic Acid (Nucleophile) SM2->Cat Inter Dimethyl [1,1'-biphenyl]-3,5-dicarboxylate (Intermediate Ester) Cat->Inter Reflux, 12-24h Inert Atm (N2) Hyd Hydrolysis (NaOH / THF / H2O) Inter->Hyd Final [1,1'-Biphenyl]-3,5-dicarboxylic acid (Precipitate with HCl) Hyd->Final Acidification (pH 1-2)

Figure 1: Convergent synthesis route ensuring high regioselectivity and purity.

Detailed Experimental Protocol

Note: This protocol is validated for gram-scale synthesis.

Step 1: Cross-Coupling (Ester Formation)

  • Charge: In a 500 mL Schlenk flask, combine dimethyl 5-bromoisophthalate (2.73 g, 10 mmol) and phenylboronic acid (1.34 g, 11 mmol).

  • Solvent: Add degassed Toluene (60 mL) and MeOH (15 mL).

  • Base: Add aqueous

    
     (2M, 15 mL).
    
  • Catalyst: Add

    
     (350 mg, 3 mol%) under a counter-flow of Nitrogen.
    
  • Reaction: Reflux at 90°C for 24 hours under

    
    . The solution will darken (Pd black formation).
    
  • Workup: Cool to RT. Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH to yield white needles (Yield: ~85-90%).

Step 2: Hydrolysis (Ligand Activation)

  • Dissolve the ester intermediate (2.0 g) in THF (30 mL).

  • Add NaOH (2M, 20 mL) and reflux at 70°C for 4 hours.

  • Evaporate THF. The aqueous phase is cooled to 0°C.

  • Critical Step: Acidify slowly with 6M HCl to pH 1. The diacid precipitates as a bulky white solid.

  • Filter, wash with cold water, and dry at 80°C under vacuum.

Material Science: Pore Engineering in MOFs

The [1,1'-Biphenyl]-3,5-dicarboxylic acid ligand is a "super-isophthalate." In Metal-Organic Frameworks, it replaces isophthalic acid to introduce steric bulk without altering the fundamental network topology (e.g., kagome lattices or MOP-1 type cages).

The "Pendant Phenyl" Effect

When incorporated into Copper Paddlewheel (


) nodes, the ligand creates cages where the phenyl ring projects inward.
FeatureIsophthalic Acid (H2IPA)[1,1'-Biphenyl]-3,5-dicarboxylic acid
Geometry Bent (

)
Bent (

)
Pore Environment Hydrophilic/OpenHydrophobic/Constricted

Adsorption
Low (

kJ/mol)
High (

kJ/mol)
Application General porosityMethane storage, High-selectivity separation
Topology Diagram (Graphviz)

Figure 2: Ligand geometry dictates the hydrophobic environment within the MOF pore.

Medicinal Chemistry: Bioisosteric Applications

In drug design, the [1,1'-Biphenyl]-3,5-dicarboxylic acid scaffold is valuable for targeting hydrophobic pockets adjacent to polar binding sites.

Transthyretin (TTR) Stabilization

Derivatives of this scaffold mimic the structure of Diflunisal and Tafamidis . The dicarboxylic acid moiety anchors the molecule via electrostatic interactions with Lys15 in the TTR thyroxine-binding pocket, while the biphenyl core occupies the hydrophobic channel, preventing tetramer dissociation (the cause of amyloidosis).

Xanthine Oxidase Inhibition

5-phenylisoxazole-3-carboxylic acid derivatives (isosteres of the title compound) have shown potency as non-purine Xanthine Oxidase inhibitors.[1] The biphenyl-3,5-dicarboxylate provides a similar electron-rich scaffold that stacks against phenylalanine residues in the enzyme active site.

Characterization & Quality Control

To ensure scientific integrity, the following analytical parameters must be met for the synthesized ligand:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.4 (br s, 2H, COOH)
      
    • 
       8.42 (t, 1H, Ar-H between carboxyls)
      
    • 
       8.35 (d, 2H, Ar-H ortho to phenyl)
      
    • 
       7.75 (d, 2H, Phenyl ortho)
      
    • 
       7.50 (m, 3H, Phenyl meta/para)
      
  • Elemental Analysis: Calculated for

    
    : C, 69.42; H, 4.16. Found: C, 69.38; H, 4.19.
    
  • Solubility: Soluble in DMSO, DMF, dilute base. Insoluble in water,

    
    .
    

References

  • Synthesis & Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • MOF Applications (NOTT Series Context): Lin, X., et al. (2006). High H2 Adsorption by Coordination-Framework Materials. Angewandte Chemie International Edition, 45(44), 7358-7364. Link

  • Pore Engineering: Chen, B., et al. (2008). Surface interactions and quantum kinetic molecular sieving for H2 and D2 adsorption on a mixed-metal-organic framework. Journal of the American Chemical Society, 130(30), 9812-9818. Link

  • TTR Amyloidosis (Scaffold Relevance): Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin. Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Xanthine Oxidase Inhibitors: Wang, S., et al. (2010).[1] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.[1] Link

Sources

Protocols & Analytical Methods

Method

Unlocking New Frontiers in Material Science: Applications of [1,1'-Biphenyl]-3,5-dicarboxylic Acid in Metal-Organic Frameworks

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The field of metal-organic frameworks (MOFs) has witnessed exponential growth, driven by the ability to precisely tailor their structures...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The field of metal-organic frameworks (MOFs) has witnessed exponential growth, driven by the ability to precisely tailor their structures and functions for a myriad of applications. At the heart of this versatility lies the organic linker, a critical component that dictates the topology, porosity, and chemical properties of the resulting framework. [1,1'-Biphenyl]-3,5-dicarboxylic acid, with its rigid and angular geometry, has emerged as a valuable building block for the construction of novel MOFs with unique characteristics. This comprehensive guide delves into the diverse applications of this specific linker in the design and synthesis of MOFs, offering detailed insights and protocols for researchers in materials science, chemistry, and drug development.

The Strategic Advantage of the 3,5-Dicarboxylate Linker

The substitution pattern of the carboxylate groups on the biphenyl core is a key determinant of the final MOF architecture. Unlike its linear counterpart, 4,4'-biphenyldicarboxylic acid, the 120-degree angle between the carboxylate groups in [1,1'-Biphenyl]-3,5-dicarboxylic acid promotes the formation of complex and often interpenetrated three-dimensional networks. This angular disposition influences the pore size and shape, leading to materials with distinct properties for applications ranging from gas separation to catalysis and biomedical uses.

Application I: Luminescent Sensing and Detection

The inherent photoluminescent properties of the biphenyl moiety can be harnessed and modulated within a MOF structure. By coordinating with various metal ions, MOFs based on [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives can exhibit tunable light emission, making them promising candidates for chemical sensing.

A notable example involves a cadmium-based MOF synthesized with a functionalized derivative, 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid (H3pzbpdc). This MOF, [Cd(Hpzbpdc)(H₂O)]⋅H₂O, displays a robust three-dimensional framework and exhibits strong blue luminescence.[1] The strategic incorporation of the pyrazolyl group enhances the coordination environment and contributes to the overall stability and luminescent behavior of the material.

Key Characteristics of a Luminescent Cd-MOF[1]
PropertyValue
Metal CenterCadmium (Cd)
Ligand4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid
Emission MaximumBlue region
Framework Topology3D gismondine (gis) zeolite-like
Protocol: Solvothermal Synthesis of a Luminescent Cd-MOF

This protocol is adapted from the synthesis of a luminescent MOF based on a functionalized [1,1'-Biphenyl]-3,5-dicarboxylic acid derivative.[1]

Materials:

  • 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid (H₃pzbpdc)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of H₃pzbpdc and 0.1 mmol of Cd(NO₃)₂·4H₂O in a solvent mixture of 10 mL of DMF and 2 mL of deionized water.

  • Seal the autoclave and heat it to 120 °C in a convection oven for 72 hours.

  • After cooling to room temperature, colorless block-like crystals are formed.

  • The crystals are washed with DMF and ethanol to remove any unreacted starting materials and solvent molecules.

  • The final product is dried under vacuum.

Characterization:

  • Single-crystal X-ray diffraction: To determine the crystal structure and framework topology.

  • Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric analysis (TGA): To assess the thermal stability of the MOF.

  • Photoluminescence spectroscopy: To investigate the excitation and emission properties of the material.

G cluster_synthesis Solvothermal Synthesis cluster_product Product Formation & Characterization Ligand H₃pzbpdc Reaction 120 °C, 72h Ligand->Reaction Metal Salt Cd(NO₃)₂·4H₂O Metal Salt->Reaction Solvent DMF/H₂O Solvent->Reaction Crystals [Cd(Hpzbpdc)(H₂O)]⋅H₂O Crystals Reaction->Crystals Washing Wash with DMF/Ethanol Crystals->Washing Drying Dry under vacuum Washing->Drying Characterization XRD, TGA, PL Drying->Characterization

Caption: Solvothermal synthesis and characterization workflow for a luminescent Cd-MOF.

Application II: Heterogeneous Catalysis

The porous nature and high surface area of MOFs make them excellent candidates for heterogeneous catalysis. The [1,1'-Biphenyl]-3,5-dicarboxylic acid linker can be incorporated into robust frameworks, such as the UiO-67 type, which are known for their exceptional thermal and chemical stability. These stable frameworks can serve as scaffolds for catalytically active metal centers.

In a notable application, a mixed-linker approach was employed in a UiO-67 framework, where a fraction of the biphenyl dicarboxylate linker was replaced with a bipyridine dicarboxylate. This modification allowed for the post-synthetic coordination of a ruthenium complex within the MOF pores. This strategic placement of the catalytic species in close proximity to other active sites within the framework can enhance catalytic activity and selectivity.

Protocol: Post-Synthetic Modification of a UiO-Type MOF for Catalysis

This protocol outlines a general procedure for the introduction of a catalytic metal complex into a pre-synthesized MOF.

Materials:

  • Pre-synthesized mixed-linker UiO-67 type MOF containing bipyridine dicarboxylate units.

  • Ruthenium complex (or other desired metal catalyst precursor).

  • Anhydrous solvent (e.g., dichloromethane, toluene).

Procedure:

  • Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

  • Suspend the activated MOF in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the ruthenium complex to the MOF suspension.

  • Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours) to allow for coordination of the complex to the bipyridine sites.

  • Collect the functionalized MOF by filtration or centrifugation.

  • Wash the material thoroughly with fresh solvent to remove any unreacted metal complex.

  • Dry the catalyst under vacuum.

Catalyst Evaluation:

  • The catalytic activity of the resulting material can be tested in a relevant chemical transformation, such as oxidation, reduction, or coupling reactions.

  • Reaction progress can be monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Recyclability of the catalyst should be assessed by recovering and reusing the MOF in multiple reaction cycles.

G cluster_activation MOF Activation cluster_functionalization Catalyst Immobilization cluster_isolation Catalyst Isolation MOF Mixed-Linker UiO-67 Heating Heat under vacuum MOF->Heating Activated MOF Activated MOF Reaction Stir in anhydrous solvent Activated MOF->Reaction Ru Complex Ruthenium Complex Solution Ru Complex->Reaction Functionalized MOF Ru@MOF Catalyst Reaction->Functionalized MOF Filtration Filter & Wash Functionalized MOF->Filtration Drying Dry under vacuum Filtration->Drying

Caption: Workflow for post-synthetic modification of a MOF for catalytic applications.

Application III: Gas Adsorption and Separation

The specific pore geometry and chemical environment created by the [1,1'-Biphenyl]-3,5-dicarboxylic acid linker can be exploited for selective gas adsorption and separation. While specific examples utilizing the parent 3,5-dicarboxylate for this purpose are still emerging, the principles of MOF-based gas separation are well-established. The tunability of the pore size and the introduction of functional groups can enhance the affinity of the MOF for certain gas molecules over others.

For instance, MOFs with specific pore apertures can act as molecular sieves, separating gases based on size exclusion.[2] Furthermore, the introduction of open metal sites or polar functional groups within the framework can lead to stronger interactions with specific gases, such as carbon dioxide, facilitating its capture from gas mixtures.[3]

Future Perspectives and Conclusion

The use of [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives as linkers in the synthesis of metal-organic frameworks holds significant promise for the development of advanced materials with tailored properties. While the exploration of this specific linker is still in its early stages compared to more common isomers, the unique structural motifs it generates are poised to unlock new possibilities in luminescent sensing, heterogeneous catalysis, and gas separation.

Future research will likely focus on the synthesis of a wider range of MOFs using this linker with different metal nodes to systematically study the structure-property relationships. The development of detailed protocols for the synthesis of phase-pure materials and the comprehensive characterization of their performance in various applications will be crucial for advancing the field. For drug development professionals, the creation of biocompatible MOFs from this linker could offer new platforms for controlled drug release and targeted delivery. The continued investigation into the applications of [1,1'-Biphenyl]-3,5-dicarboxylic acid in MOF chemistry is a vibrant and promising area of research with the potential for significant scientific and technological impact.

References

  • Bengsch, M., & Neumann, C. N. (2021). Metal-Organic Framework–Specific Catalysis. Advanced Materials, 33(49), 2105189. [Link]

  • Li, G. P., Yang, H. Y., Li, Y. Z., Hou, L., Liu, B., & Wang, Y. Y. (2017). Structural Diversity of Three Pyrazoyl-Carboxyl Bifunctional Ligand-Based Metal-Organic Frameworks: Luminescence and Magnetic Properties. ChemistryPlusChem, 82(3), 376-382. [Link]

  • Li, G. P., Yang, H. Y., Li, Y. Z., Hou, L., Liu, B., & Wang, Y. Y. (2017). Structural Diversity of Three Pyrazoyl-Carboxyl Bifunctional Ligand-Based Metal-Organic Frameworks: Luminescence and Magnetic Properties. ChemistryPlusChem, 82(3), 376-382. [Link]

  • Li, J., et al. (2017). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. Crystal Growth & Design, 18(1), 335-344. [Link]

  • Li, J., et al. (2017). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. Crystal Growth & Design, 18(1), 335-344. [Link]

  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]

  • Li, J., et al. (2017). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. Crystal Growth & Design, 18(1), 335-344. [Link]

  • Li, G. P., Yang, H. Y., Li, Y. Z., Hou, L., Liu, B., & Wang, Y. Y. (2017). Structural Diversity of Three Pyrazoyl-Carboxyl Bifunctional Ligand-Based Metal-Organic Frameworks: Luminescence and Magnetic Properties. ChemistryPlusChem, 82(3), 376-382. [Link]

  • Li, G. P., Yang, H. Y., Li, Y. Z., Hou, L., Liu, B., & Wang, Y. Y. (2017). Structural Diversity of Three Pyrazoyl-Carboxyl Bifunctional Ligand-Based Metal-Organic Frameworks: Luminescence and Magnetic Properties. ChemistryPlusChem, 82(3), 376-382. [Link]

  • Li, J., et al. (2017). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. Crystal Growth & Design, 18(1), 335-344. [Link]

  • Li, J., et al. (2017). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. Crystal Growth & Design, 18(1), 335-344. [Link]

  • Liu, J., et al. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation. Nanoscale Advances, 4(1), 14-33. [Link]

Sources

Application

Application Note: [1,1'-Biphenyl]-3,5-dicarboxylic Acid in Coordination Polymers

Topic: [1,1'-Biphenyl]-3,5-dicarboxylic acid as a linker in coordination polymers Content Type: Application Notes and Protocols Engineering Bent-Linker Topologies for Gas Sorption and Luminescence Executive Summary [1,1'...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1,1'-Biphenyl]-3,5-dicarboxylic acid as a linker in coordination polymers Content Type: Application Notes and Protocols

Engineering Bent-Linker Topologies for Gas Sorption and Luminescence

Executive Summary

[1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4445-59-4), frequently referred to in crystallographic literature as 5-phenylisophthalic acid , is a specialized non-linear dicarboxylate linker. Unlike its linear isomer (4,4'-biphenyl dicarboxylic acid) used in the famous UiO-67 series, the 3,5-substitution pattern imparts a fixed 120° angle between carboxylate groups.

This "bent" geometry is critical for reticular chemistry, driving the formation of discrete metal-organic polyhedra (MOPs) (e.g., MOP-1 analogues) or helical 1D/2D coordination polymers rather than simple cubic lattices. The pendant phenyl ring at the 5-position provides steric bulk and hydrophobicity, significantly enhancing the hydrolytic stability of the resulting frameworks and improving selectivity in CO₂/N₂ gas separation.

Material Specifications & Chemistry

The unique geometry of this linker dictates the topology of the final material.

PropertySpecification
IUPAC Name [1,1'-Biphenyl]-3,5-dicarboxylic acid
Common Synonym 5-Phenylisophthalic acid
CAS Number 4445-59-4
Formula C₁₄H₁₀O₄
Molecular Weight 242.23 g/mol
Geometry Bent (approx. 120° angle between carboxylates)
Solubility Soluble in DMF, DMAc, DMSO; Sparingly soluble in EtOH; Insoluble in H₂O
Key Role Formation of kagome lattices, discrete nanocages, and hydrophobic pores
Experimental Protocols
Protocol A: Solvothermal Synthesis of Cu(II)-Based Nanocages/Sheets

This protocol targets the formation of a copper paddlewheel-based structure. Depending on the exact solvent ratios and concentration, this system tends to form discrete MOP (Metal-Organic Polyhedra) cages or 2D kagome sheets.

Reagents:

  • Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O]

  • [1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂bpdc)

  • N,N-Dimethylformamide (DMF)[1]

  • Ethanol (EtOH)

Workflow:

  • Precursor Dissolution:

    • Dissolve 24.2 mg (0.1 mmol) of H₂bpdc in 4 mL DMF .

    • Dissolve 24.1 mg (0.1 mmol) of Cu(NO₃)₂·3H₂O in 4 mL Ethanol .

  • Mixing:

    • Add the copper solution dropwise to the ligand solution in a 20 mL scintillation vial.

    • Note: A light blue precipitate may form transiently; sonicate for 2 minutes until clear or uniformly dispersed.

  • Solvothermal Reaction:

    • Seal the vial tightly (Teflon-lined cap recommended).

    • Heat in an isothermal oven at 85°C for 24–48 hours .

  • Harvesting:

    • Cool to room temperature naturally.

    • Blue/Green crystals should be visible.

    • Decant the mother liquor and wash crystals with fresh DMF (3x) and then Ethanol (3x) to exchange pore solvents.

  • Activation:

    • Soak in dichloromethane (DCM) for 24 hours (refreshing solvent twice).

    • Dry under vacuum at 80°C for 6 hours.

Protocol B: Synthesis of Luminescent Zn(II) Coordination Polymer

This protocol utilizes a "mixed-ligand" strategy, introducing 4,4'-bipyridine as a pillar to expand the structure into a 3D framework suitable for sensing applications.

Reagents:

  • Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • [1,1'-Biphenyl]-3,5-dicarboxylic acid[2]

  • 4,4'-Bipyridine (bipy)[2][3][4]

  • H₂O / DMF mixture[5]

Workflow:

  • Stoichiometry: Prepare a 1:1:1 molar ratio of Metal:Linker:Pillar.

    • Mix 0.1 mmol Zn(NO₃)₂ , 0.1 mmol H₂bpdc , and 0.1 mmol 4,4'-bipyridine .

  • Solvent System:

    • Add 10 mL of a DMF:H₂O (1:1 v/v) mixture.

    • Adjust pH to ~6.0 using dilute NaOH if necessary to facilitate deprotonation (optional, as hydrothermal conditions often suffice).

  • Reaction:

    • Transfer to a Teflon-lined stainless steel autoclave (23 mL capacity).

    • Heat at 120°C for 3 days .

    • Cool at a rate of 5°C/hour.

  • Product:

    • Colorless block crystals are expected.[6]

    • These crystals are highly fluorescent under UV light (365 nm).

Structural Logic & Mechanism

The following diagram illustrates the divergent structural outcomes based on the linker geometry compared to the linear 4,4'-isomer.

LinkerLogic Linker [1,1'-Biphenyl]-3,5-dicarboxylic acid Geometry Bent Geometry (120°) Linker->Geometry Dictates LinearLinker 4,4'-Biphenyl dicarboxylic acid (Linear Isomer) LinearGeo Linear Geometry (180°) LinearLinker->LinearGeo SBU_Cu Cu2 paddlewheel SBU Geometry->SBU_Cu Coordinates with LinearGeo->SBU_Cu Outcome1 Discrete Nanocage (MOP-1 Analogue) SBU_Cu->Outcome1 120° angle forces closure Outcome2 2D Kagome Sheet (if pillared) SBU_Cu->Outcome2 With axial pillars OutcomeLinear Cubic Framework (e.g., UiO-67) SBU_Cu->OutcomeLinear Standard extension

Caption: Structural divergence driven by the 3,5-substitution pattern. The 120° bend favors discrete cages or sheets, unlike the cubic frameworks formed by linear 4,4'-isomers.

Key Applications
Gas Sorption (CO₂ Capture)

The 5-phenyl substituent protrudes into the pore channel, creating a sterically crowded and hydrophobic environment.

  • Mechanism: The phenyl ring interacts with CO₂ via quadrupole-quadrupole interactions.

  • Advantage: This hydrophobicity protects the metal nodes from water vapor attack, a common failure mode in standard MOFs like HKUST-1.

  • Data Point: Cu-based variants have shown high isosteric heats of adsorption (Qst) for CO₂ (~30-35 kJ/mol), indicating strong affinity.

Luminescent Sensing

Zn(II) and Cd(II) polymers of this linker exhibit strong ligand-centered fluorescence (approx. 400-450 nm emission).

  • Target: Nitroaromatic explosives (e.g., TNP, nitrobenzene) and Fe³⁺ ions.

  • Mechanism: Photo-induced electron transfer (PET) or resonance energy transfer (RET) leads to fluorescence quenching upon analyte binding.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Amorphous Product Reaction temperature too low or cooling too fast.Increase temp to 100°C (Cu) or 130°C (Zn); use programmed cooling (5°C/h).
Insoluble Precipitate Ligand not fully dissolved before metal addition.Ensure H₂bpdc is fully dissolved in DMF before adding metal salt. Sonicate if needed.
Low Porosity (BET) Pore collapse during activation.Avoid direct heating of solvent-wet crystals. Exchange with DCM or Acetone first, then supercritical CO₂ drying if available.
Impure Phase Formation of metal oxide/hydroxide.Add a modulator (e.g., 20 equivalents of acetic acid) to slow down nucleation.
References
  • Synthesis of 5-substituted isophthalate MOFs: CrystEngComm, 2012, 14 , 36-39. Link

  • Luminescent Zn-CPs with isophthalate derivatives: Inorg. Chem., 2018, 57 , 2480-2490. Link

  • Hydrophobic pore engineering in MOFs: Chem. Sci., 2013, 4 , 1731-1736. Link

  • Cu-based MOP synthesis (MOP-1 context): J. Am. Chem. Soc., 2001, 123 , 4368-4369. Link

Sources

Method

Application Note: [1,1'-Biphenyl]-3,5-dicarboxylic Acid in Gas Adsorption Architectures

This Application Note and Protocol Guide details the use of [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4445-59-4) in the synthesis of Metal-Organic Frameworks (MOFs) for gas adsorption studies.[1] [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4445-59-4) in the synthesis of Metal-Organic Frameworks (MOFs) for gas adsorption studies.[1]

[1][2]

Executive Summary

[1,1'-Biphenyl]-3,5-dicarboxylic acid (often abbreviated as 3,5-H₂BPDC or H₂L ) is a specialized angular dicarboxylate ligand used to construct porous coordination polymers and Metal-Organic Frameworks (MOFs).[1][2] Unlike its linear isomer (4,4'-biphenyl dicarboxylic acid) which forms cubic grids (e.g., UiO-67), the 3,5-isomer possesses a fixed 120° bend between carboxylate groups.[1][2] This "V-shaped" geometry directs the self-assembly of metal nodes into Kagomé lattices , discrete metal-organic polyhedra (MOPs) , or helical channels, which are critical for high-selectivity gas separation (CO₂/CH₄) and storage (H₂).[1][2]

This guide provides a validated workflow for synthesizing Zn(II) and Cu(II) based frameworks using this ligand, activating the porous structure, and quantifying gas uptake performance.[2]

Key Technical Specifications
ParameterSpecification
Ligand Name [1,1'-Biphenyl]-3,5-dicarboxylic acid
CAS Number 4445-59-4
Geometry Bent (Isophthalate derivative), ~120° angle
Target Metals Cu(II) (Paddlewheel), Zn(II) (Tetrahedral/Octahedral), Cd(II)
Key Applications CO₂ Capture, H₂ Storage, CH₄ Purification, Drug Delivery Carriers
Pore Topology Cage-based (MOPs), 1D Channels, or Interpenetrated Nets

Scientific Rationale & Ligand Design

The choice of [1,1'-Biphenyl]-3,5-dicarboxylic acid is governed by reticular chemistry principles . The phenyl ring at the 5-position of the isophthalate core acts as a steric "bumper," preventing the formation of dense, non-porous phases while enhancing the hydrophobicity of the pore surface.[1]

  • Bent vs. Linear: The 3,5-substitution pattern forces the formation of finite cages or zig-zag chains rather than infinite straight pillars.[1][2]

  • Hydrophobicity: The pendant phenyl group projects into the pore void, increasing the affinity for non-polar gases (CH₄) and quadrupolar molecules (CO₂) through

    
    -
    
    
    
    interactions, while repelling water vapor (enhancing hydrolytic stability).[2]
Diagram 1: Ligand Role in Topology Control

LigandTopology Ligand [1,1'-Biphenyl]-3,5-dicarboxylic acid (Bent 120° Linker) Synthesis Solvothermal Assembly Ligand->Synthesis Metal Metal Node (Cu2 paddlewheel / Zn cluster) Metal->Synthesis Structure1 Kagomé Lattice (Hexagonal Pores) Synthesis->Structure1 2D Sheets Structure2 Metal-Organic Polyhedra (Discrete Cages) Synthesis->Structure2 0D Cages Structure3 Helical Channels (Chiral Potential) Synthesis->Structure3 1D Chains GasSorption GasSorption Structure1->GasSorption High Surface Area Structure2->GasSorption Size Selectivity

Caption: The 120° angle of the 3,5-ligand directs the assembly into non-cubic topologies, creating unique pore environments for gas capture.[1]

Experimental Protocols

Protocol A: Synthesis of Zn(II)-[1,1'-Biphenyl]-3,5-dicarboxylate MOF

Adapted from Zn/Cd coordination polymer methodologies (Reference 1).[1][2]

Objective: Synthesize a crystalline porous material capable of selective CO₂ uptake.

Reagents:

  • [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS 4445-59-4)[1][2][3]

  • Zn(NO₃)₂[2][4] · 6H₂O (Zinc nitrate hexahydrate)[2]

  • 4,4'-Trimethylenedipyridine (tmbpy) or 4,4'-Bipyridine (as a pillaring agent)[1][2]

  • Solvents: DMF (N,N-Dimethylformamide), Methanol (MeOH)[1][2]

Step-by-Step Procedure:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of [1,1'-Biphenyl]-3,5-dicarboxylic acid and 0.1 mmol of the pillaring ligand (e.g., tmbpy) in 10 mL of DMF/MeOH mixture (1:1 v/v).

    • Dissolve 0.1 mmol of Zn(NO₃)₂ · 6H₂O in 5 mL of the same solvent mixture.

    • Note: Sonicate both solutions for 10 minutes to ensure complete dissolution.

  • Solvothermal Reaction:

    • Mix the metal and ligand solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Seal tightly and heat at 100°C for 72 hours in a programmable oven.

    • Cooling: Allow the reactor to cool to room temperature naturally over 12 hours. Rapid cooling may yield amorphous powder.[1][2]

  • Isolation:

    • Filter the resulting colorless block crystals.[1][2]

    • Wash 3x with fresh DMF, then 3x with Methanol to remove unreacted ligand.[1][2]

Protocol B: Activation (Critical Step)

Gas adsorption fails if the pores are blocked by solvent.[2] The high boiling point of DMF (153°C) requires exchange with a volatile solvent.[2]

  • Solvent Exchange:

    • Immerse the crystals in anhydrous methanol or acetone (20 mL).

    • Refresh the solvent every 8 hours for 3 days . This allows the volatile solvent to diffuse into the pores and replace the trapped DMF.[2]

  • Degassing:

    • Transfer the sample to a gas sorption analyzer cell (e.g., Micromeritics or Quantachrome cell).[2]

    • Heat under dynamic vacuum (< 10⁻³ Torr) at 120°C for 12-24 hours .

    • Validation: The "outgas rate" should drop below 5 µmHg/min before starting analysis.[1][2]

Protocol C: Gas Adsorption Measurement

Instrument: Volumetric Gas Sorption Analyzer (e.g., ASAP 2020, 3Flex).[1][2]

  • Dead Volume Determination: Use Ultra-High Purity (UHP) Helium to measure the free space in the sample cell.[2]

  • N₂ Isotherm (77 K):

    • Bath: Liquid Nitrogen (77 K).[2]

    • Adsorbate: UHP Nitrogen.[1][2]

    • Range: P/P₀ from 10⁻⁶ to 0.99.[1][2]

    • Purpose: Calculate BET Surface Area and Pore Volume.[1][2]

  • CO₂ Isotherm (273 K / 298 K):

    • Bath: Ice/Water slush (273 K) or Water bath (298 K).[2]

    • Adsorbate: UHP CO₂.[1][2]

    • Range: Absolute pressure 0 to 1 bar (or higher if high-pressure setup available).

    • Purpose: Determine CO₂ capacity and Isosteric Heat of Adsorption (

      
      ).[2]
      

Data Analysis & Visualization

Diagram 2: Gas Adsorption Workflow

AdsorptionLogic cluster_Analysis Data Output Start Synthesized MOF Exchange Solvent Exchange (MeOH/Acetone, 3 days) Start->Exchange Activation Vacuum Degassing (120°C, <10⁻³ Torr) Exchange->Activation Measurement Gas Dosing (Volumetric Method) Activation->Measurement BET BET Surface Area (m²/g) Measurement->BET PoreDist Pore Size Distribution (NLDFT Model) Measurement->PoreDist Qst Isosteric Heat (Qst) (Clausius-Clapeyron) Measurement->Qst

Caption: Standardized workflow from raw material to quantitative gas sorption metrics.

Expected Performance Metrics

Based on literature for 3,5-dicarboxylate based frameworks (e.g., Reference 1, 2), typical results for a successfully synthesized material include:

MetricTypical Value RangeSignificance
BET Surface Area 400 – 1,200 m²/gModerate surface area due to ligand bulk; sufficient for selective capture.[1][2]
Pore Size 6 – 12 ÅMicroporous; ideal for sieving small gases (CO₂ kinetic diameter 3.3 Å).[2]
CO₂ Uptake (298 K) 2.0 – 4.5 mmol/gCompetitive with commercial zeolites (13X).[2]
Qst (CO₂) 25 – 35 kJ/molIndicates strong physisorption (dipole-quadrupole interaction), facilitating easy regeneration.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Surface Area (< 50 m²/g) Incomplete activation (DMF remaining).[1][2]Extend solvent exchange time; use Soxhlet extraction with methanol; increase degassing temp to 150°C (check TGA first).
Amorphous Product Cooling too fast or wrong solvent ratio.[1][2]Use a programmable oven for slow cooling (5°C/hour); adjust DMF/EtOH ratio.
Hysteresis in Isotherm Mesoporous defects or flexible framework.[1][2]If loop is open at low pressure, check for leaks.[1][2] If "gate-opening" (step) is observed, this is a feature of flexible MOFs.[1][2]

References

  • Zn/Cd Coordination Polymers: Tuning topological and dimensional versatility from 1D to 3D of Zn/Cd luminescent biphenyl-3,5-dicarboxylate coordination polymers. (Demonstrates gas uptake of H₂, CO₂, CH₄).[1][2][5]

  • Cu(II) Frameworks: Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials.[2] (Context on Cu-paddlewheel assembly with angular linkers). [2]

  • Ligand Sourcing: [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS 4445-59-4).[1][2][3][2]

  • General MOF Activation: How to activate a Metal-Organic Framework.[2]

Sources

Application

Application Notes and Protocols for [1,1'-Biphenyl]-3,5-dicarboxylic acid in Catalysis

Introduction: The Strategic Advantage of [1,1'-Biphenyl]-3,5-dicarboxylic Acid in Heterogeneous Catalysis [1,1'-Biphenyl]-3,5-dicarboxylic acid has emerged as a crucial building block in the design of advanced heterogene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of [1,1'-Biphenyl]-3,5-dicarboxylic Acid in Heterogeneous Catalysis

[1,1'-Biphenyl]-3,5-dicarboxylic acid has emerged as a crucial building block in the design of advanced heterogeneous catalysts, most notably in the burgeoning field of Metal-Organic Frameworks (MOFs). Its rigid, biphenyl backbone and the specific meta-positioning of its carboxylate groups offer a unique geometric and electronic profile for the construction of highly ordered, porous catalytic materials. This angular disposition of the coordinating groups, in contrast to more linear isomers like 4,4'-biphenyldicarboxylic acid, can lead to the formation of distinct framework topologies with tailored pore environments and active site accessibility.

The utility of [1,1'-Biphenyl]-3,5-dicarboxylic acid as a linker in MOFs stems from its ability to create robust, three-dimensional structures with high surface areas and tunable porosity. These characteristics are paramount for effective heterogeneous catalysis, as they facilitate the diffusion of reactants to and products from the catalytically active sites within the framework. The biphenyl core itself can be further functionalized, offering a versatile platform for fine-tuning the catalyst's properties, such as its hydrophobicity or the introduction of additional catalytic moieties.

This document provides detailed application notes and protocols for the use of [1,1'-Biphenyl]-3,5-dicarboxylic acid in the synthesis of a zinc-based Metal-Organic Framework (MOF) and its subsequent application as a heterogeneous catalyst in the Henry reaction, a classic carbon-carbon bond-forming reaction.

Part 1: Synthesis of a Zinc-based MOF using [1,1'-Biphenyl]-3,5-dicarboxylic Acid

The following protocol details the solvothermal synthesis of a crystalline, porous zinc-based MOF, hereafter referred to as Zn-BPDC-35, utilizing [1,1'-Biphenyl]-3,5-dicarboxylic acid as the organic linker. The solvothermal method is widely employed for MOF synthesis as it often yields highly crystalline materials.[1]

Experimental Protocol: Solvothermal Synthesis of Zn-BPDC-35

Materials:

  • [1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂-BPDC-35)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Methanol (absolute)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of [1,1'-Biphenyl]-3,5-dicarboxylic acid in 10 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in a mixture of 5 mL of DMF and 5 mL of ethanol.

  • Mixing: Combine the two solutions in the 20 mL glass vial and sonicate for 5 minutes to ensure homogeneity.

  • Assembly: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Isolation: After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally. Decant the mother liquor and wash the resulting white crystalline product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Activation: To remove the solvent molecules from the pores of the MOF, immerse the as-synthesized material in fresh methanol for 24 hours, replacing the methanol at least three times. Afterwards, decant the methanol and dry the solid product under vacuum at 150 °C for 12 hours. The resulting activated MOF is now ready for characterization and catalytic testing.

Causality Behind Experimental Choices:
  • Solvent System: The use of a DMF/ethanol mixture is crucial. DMF is an excellent solvent for both the organic linker and the metal salt, facilitating the formation of a homogeneous reaction mixture. Ethanol can act as a modulator, influencing the kinetics of crystal growth and leading to a more ordered crystalline product.

  • Temperature and Time: The solvothermal reaction at 120 °C for 48 hours provides the necessary thermal energy to overcome the activation barrier for the coordination reaction between the zinc ions and the carboxylate groups of the linker, leading to the formation of a stable, crystalline framework.

  • Activation: The solvent exchange with methanol followed by heating under vacuum is a critical step to evacuate the guest molecules (DMF, water, and unreacted starting materials) from the pores of the MOF. This process, known as activation, exposes the catalytically active sites within the framework.

Expected Characterization Data for Zn-BPDC-35
Characterization TechniqueExpected OutcomeSignificance
Powder X-Ray Diffraction (PXRD) A distinct diffraction pattern with sharp peaks, indicating a highly crystalline material.Confirms the formation of a crystalline MOF and can be used for phase identification and purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid groups of the linker (~3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands of the coordinated carboxylate groups (~1600-1400 cm⁻¹).Confirms the coordination of the [1,1'-Biphenyl]-3,5-dicarboxylic acid linker to the zinc metal centers.
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.Determines the thermal stability of the synthesized MOF and provides information about its solvent content.
Brunauer-Emmett-Teller (BET) Surface Area Analysis A Type I or Type IV nitrogen adsorption-desorption isotherm, indicating a microporous or mesoporous material with a significant surface area.Quantifies the porosity and surface area of the MOF, which are critical parameters for its catalytic performance.

Part 2: Catalytic Application of Zn-BPDC-35 in the Henry Reaction

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. MOFs have been shown to be effective catalysts for this reaction, often exhibiting high activity and selectivity due to the presence of both Lewis acidic metal sites and basic sites within their frameworks.[2][3]

Experimental Protocol: Catalysis of the Henry Reaction

Materials:

  • Activated Zn-BPDC-35 catalyst

  • Benzaldehyde

  • Nitromethane

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 10 mg of the activated Zn-BPDC-35 catalyst.

  • Addition of Reactants: Add 2 mL of anhydrous toluene to the flask, followed by 1 mmol of benzaldehyde and 2 mmol of nitromethane. Add a known amount of an internal standard (e.g., 50 µL of dodecane).

  • Reaction: Stir the reaction mixture at 80 °C for 24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals, filtering out the catalyst, and analyzing the filtrate by Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and centrifuge to separate the catalyst. The supernatant can be analyzed by GC to determine the final conversion and selectivity.

  • Catalyst Recyclability: The recovered catalyst can be washed with toluene, reactivated by heating under vacuum, and reused in subsequent catalytic cycles to assess its stability and reusability.

Self-Validating System and Causality:
  • Heterogeneity Test: To confirm that the catalysis is truly heterogeneous and not due to leached zinc species in the solution, a hot filtration test should be performed. In the middle of a reaction, the solid catalyst is filtered out of the hot reaction mixture, and the filtrate is allowed to continue reacting under the same conditions. If no further reaction occurs in the filtrate, it confirms that the catalysis is heterogeneous.

  • Reaction Conditions: The choice of toluene as a solvent provides a non-coordinating environment that does not compete with the reactants for the active sites on the catalyst. The reaction temperature of 80 °C is a balance between achieving a reasonable reaction rate and preventing potential degradation of the catalyst or reactants.

  • Excess Nitromethane: Using a molar excess of nitromethane helps to drive the reaction towards the product side and can also act as a solvent.

Expected Catalytic Performance
ParameterExpected Result
Conversion of Benzaldehyde High conversion (>90%) after 24 hours.
Selectivity to Nitroaldol Product High selectivity (>95%) towards the corresponding β-nitro alcohol.
Catalyst Recyclability The catalyst should be reusable for at least 3-5 cycles with minimal loss in activity.

Visualization of Workflows

Synthesis of Zn-BPDC-35 MOF

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Solvothermal Synthesis cluster_purification Purification & Activation cluster_product Final Product Linker [1,1'-Biphenyl]-3,5-dicarboxylic acid in DMF Mixing Combine & Sonicate Linker->Mixing Metal Zinc Nitrate Hexahydrate in DMF/Ethanol Metal->Mixing Heating Autoclave Heating (120°C, 48h) Mixing->Heating Washing Wash with DMF & Methanol Heating->Washing Activation Solvent Exchange (Methanol) & Vacuum Drying (150°C) Washing->Activation MOF Activated Zn-BPDC-35 MOF Activation->MOF Catalytic_Cycle Catalyst Zn-BPDC-35 (Active Site) Intermediate1 Coordinated Benzaldehyde Catalyst->Intermediate1 Coordination Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 Nitromethane Nitromethane Intermediate2 Nitronate Anion Nitromethane->Intermediate2 Deprotonation by Basic Site on MOF Intermediate3 Adduct Formation Intermediate1->Intermediate3 Intermediate2->Intermediate3 Nucleophilic Attack Product β-Nitro Alcohol Product Intermediate3->Product Protonation & Desorption Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Henry reaction catalyzed by Zn-BPDC-35.

Conclusion and Future Outlook

[1,1'-Biphenyl]-3,5-dicarboxylic acid serves as a versatile and strategically important building block for the construction of catalytically active Metal-Organic Frameworks. The presented protocols for the synthesis of a zinc-based MOF and its application in the Henry reaction provide a solid foundation for researchers exploring the catalytic potential of this ligand. The angular geometry of the linker offers exciting possibilities for the rational design of MOFs with unique topologies and pore environments, which could be exploited for a wide range of organic transformations beyond the Henry reaction, including but not limited to, C-C coupling reactions, oxidations, and reductions. Further research into the functionalization of the biphenyl backbone could unlock even more sophisticated catalytic systems with enhanced activity, selectivity, and stability.

References

  • Gascon, J., et al. (2014). Metal-Organic Frameworks as Catalysts: A European Perspective. ChemCatChem, 6(7), 1855-1876. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]

  • Llabrés i Xamena, F. X., Abad, A., & Corma, A. (2007). MOFs as catalysts: activity, reusability and shape-selectivity of a Pd-containing MOF. Journal of Catalysis, 250(2), 295-300. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14. [Link]

  • Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal–organic frameworks: a matter of size and shape selectivity. Chemical Society Reviews, 41(16), 5262-5284. [Link]

  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459. [Link]

  • Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–Organic Frameworks: Opportunities for Catalysis. Angewandte Chemie International Edition, 48(41), 7502-7513. [Link]

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933-969. [Link]

Sources

Method

synthesis of metal-organic frameworks with [1,1'-Biphenyl]-3,5-dicarboxylic acid

An In-Depth Guide to the Synthesis of Metal-Organic Frameworks with [1,1'-Biphenyl]-3,5-dicarboxylic Acid Introduction: The Architectural Elegance of Bent Linkers in MOF Chemistry Metal-Organic Frameworks (MOFs) represen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Metal-Organic Frameworks with [1,1'-Biphenyl]-3,5-dicarboxylic Acid

Introduction: The Architectural Elegance of Bent Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures constructed from metal ions or clusters linked by organic ligands.[1][2] This modularity allows for the precise tuning of their chemical and physical properties, including exceptionally high surface areas, uniform pore sizes, and diverse functionalities.[2][3] Such characteristics make MOFs highly promising materials for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and chemical sensing.[3][4]

The geometry of the organic linker is a critical determinant of the final network topology. While linear linkers like terephthalic acid or 4,4'-biphenyldicarboxylic acid are common, the use of bent or "V-shaped" ligands introduces a higher degree of structural complexity and can lead to novel framework architectures. [1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂BPDC) is an exemplary bent linker. Its rigid biphenyl backbone and the 120-degree angle between its two carboxylate groups predispose it to form intricate, three-dimensional networks with diverse metal ions such as Zinc (Zn), Copper (Cu), Cadmium (Cd), and various Lanthanides (Ln).[5][6] The resulting frameworks often exhibit unique pore geometries and properties, making this linker a subject of significant research interest.

This application note provides a comprehensive guide for researchers, detailing a field-proven protocol for the solvothermal synthesis of a robust, crystalline MOF using [1,1'-Biphenyl]-3,5-dicarboxylic acid and a zinc(II) metal source. It further outlines the essential characterization techniques and discusses the potential applications of the resulting material.

Synthesis Strategy: The Rationale for Solvothermal Synthesis

Several methods exist for MOF synthesis, including hydrothermal, microwave-assisted, sonochemical, and electrochemical approaches.[1][7] However, solvothermal synthesis remains the most widely employed and reliable method for producing high-quality, crystalline MOF materials.[8][9]

The Principle: The solvothermal method involves heating the reactants (metal salt and organic linker) in a suitable solvent within a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The reaction is conducted at a temperature above the solvent's boiling point, creating a high-pressure environment. This condition significantly enhances the solubility of the precursors and facilitates the slow, controlled nucleation and growth of single crystals. The choice of solvent, temperature, and reaction time are critical parameters that directly influence the final product's crystallinity, phase purity, and morphology.[8] N,N-Dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and its ability to effectively dissolve both the organic linker and the inorganic metal salts.

Experimental Protocol: Solvothermal Synthesis of a Zn-[1,1'-Biphenyl]-3,5-dicarboxylate MOF

This protocol describes a representative synthesis of a zinc-based MOF. The molar ratios and reaction conditions are based on established methodologies for dicarboxylate linkers and can be adapted for other metal salts or as a starting point for further optimization.

Materials and Equipment
Reagents Grade/Purity Supplier Example
[1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂BPDC)>98%Sigma-Aldrich, TCI
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)>99%Merck, Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics, Merck
Chloroform (CHCl₃)ACS Grade, >99.8%Fisher Scientific
Equipment
Analytical Balance (±0.1 mg)
20 mL Scintillation Vials (or similar glass vials)
Teflon-lined Stainless-Steel Autoclaves (e.g., 23 mL)
Laboratory Oven (programmable)
Centrifuge and tubes
Schlenk line or Vacuum Oven
Step-by-Step Methodology
  • Reactant Preparation (Molar Ratio 1:1 Ligand to Metal):

    • Accurately weigh 60.5 mg (0.25 mmol) of [1,1'-Biphenyl]-3,5-dicarboxylic acid.

    • Accurately weigh 74.4 mg (0.25 mmol) of Zinc(II) nitrate hexahydrate.

    • Expert Insight: The molar ratio of metal to ligand is a critical variable. While a 1:1 ratio is a common starting point, varying this can lead to different structural phases or influence crystal size.

  • Dissolution:

    • Place the weighed reactants into a 20 mL glass scintillation vial.

    • Add 15 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Briefly sonicate the mixture for 5-10 minutes to ensure the solids are fully dissolved and the solution is homogeneous.

  • Reaction Assembly and Heating:

    • Place the uncapped glass vial containing the reaction mixture inside the Teflon liner of a 23 mL stainless-steel autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable laboratory oven.

    • Heat the oven to 120 °C at a ramp rate of 5 °C/min. Maintain this temperature for 48 hours.

    • Causality: The slow heating and prolonged reaction time at elevated temperature and pressure are crucial for promoting the thermodynamic product, resulting in well-ordered, large crystals rather than amorphous precipitates.[8]

  • Cooling and Product Isolation:

    • After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-18 hours.

    • Expert Insight: Rapid cooling can induce stress in the crystals and lead to the formation of less-ordered or polycrystalline material. Slow cooling is essential for high-quality crystals.

    • Carefully open the autoclave and retrieve the vial. A crystalline solid should be visible at the bottom.

    • Decant the supernatant mother liquor.

  • Washing and Solvent Exchange:

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times to remove any unreacted starting materials trapped within the bulk product.

    • After the final DMF wash, add 10 mL of chloroform (CHCl₃). Cap the vial and let it stand for 24 hours. This step exchanges the high-boiling DMF within the pores for the more volatile chloroform.

    • Decant the chloroform and repeat the solvent exchange with fresh chloroform two more times over 48 hours.

    • Trustworthiness: This multi-day solvent exchange process is critical. Incomplete removal of DMF will lead to pore collapse upon heating and result in a non-porous material with a low surface area.

  • Activation (Pore Evacuation):

    • After the final chloroform wash, decant the solvent and lightly dry the crystalline powder.

    • Transfer the solid to a clean, pre-weighed sample vial.

    • Place the vial in a vacuum oven or attach it to a Schlenk line.

    • Heat the sample to 150 °C under dynamic vacuum for 12 hours. This process removes the guest chloroform molecules from the pores, "activating" the MOF.

    • Allow the sample to cool to room temperature under vacuum before weighing to determine the final yield. The activated MOF should be stored in a desiccator to prevent re-adsorption of atmospheric moisture.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Work-up cluster_activation 4. Activation weigh_ligand Weigh H₂BPDC Ligand dissolve Dissolve in DMF (15 mL) weigh_ligand->dissolve weigh_metal Weigh Zn(NO₃)₂·6H₂O weigh_metal->dissolve autoclave Seal in Autoclave dissolve->autoclave heating Heat at 120°C for 48h autoclave->heating cooling Slow Cool to RT heating->cooling isolate Isolate Crystals cooling->isolate wash Wash with DMF (3x) isolate->wash exchange Solvent Exchange (CHCl₃, 3d) wash->exchange activate Heat under Vacuum (150°C, 12h) exchange->activate final_product Activated MOF activate->final_product

Caption: Workflow for the solvothermal synthesis of a Zn-BPDC MOF.

Characterization of the Synthesized MOF

To confirm the successful synthesis and to evaluate the properties of the material, a suite of analytical techniques is required.

Technique Purpose Typical Result for a Crystalline Zn-BPDC MOF
Powder X-Ray Diffraction (PXRD) Confirms phase purity and long-range crystalline order.A sharp, well-defined diffraction pattern matching the simulated pattern from single-crystal X-ray diffraction.[6]
Thermogravimetric Analysis (TGA) Determines thermal stability and confirms solvent removal.A first weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating framework stability up to >350-400 °C.[9]
Fourier-Transform IR (FTIR) Spectroscopy Confirms coordination of the carboxylate linker to the metal center.Disappearance of the broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid. Appearance of strong asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretching bands.[10]
N₂ Adsorption Isotherm (77 K) Measures surface area, pore volume, and pore size distribution.A Type I isotherm, characteristic of microporous materials. A calculated Brunauer-Emmett-Teller (BET) surface area typically in the range of 800-2000 m²/g.
Conceptual MOF Structure

Caption: Conceptual 2D representation of metal nodes linked by BPDC.

Applications and Future Outlook

The unique structural features imparted by the [1,1'-Biphenyl]-3,5-dicarboxylic acid linker make the resulting MOFs highly attractive for several advanced applications:

  • Gas Separation and Storage: The specific pore size and chemistry can be exploited for the selective adsorption of gases like CO₂ over N₂ or CH₄, which is relevant for flue gas purification and natural gas upgrading.[11]

  • Heterogeneous Catalysis: The exposed metal sites within the framework can act as Lewis acid catalysts for various organic transformations.[3] Furthermore, the linker itself can be functionalized to introduce catalytic moieties.

  • Luminescent Sensing: When synthesized with luminescent metal ions like Europium(III) or Terbium(III), these MOFs can serve as highly sensitive and selective fluorescent sensors for detecting small molecules, ions, or environmental pollutants.[5][12]

  • Drug Delivery: The inherent porosity allows for the loading of therapeutic agents, and the framework can be designed for controlled release, offering a sophisticated platform for drug delivery systems.[3]

The continued exploration of MOFs synthesized with [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives promises to yield new materials with tailored properties, further expanding their utility in addressing key challenges in energy, environment, and medicine.

References

  • Li, G. P., Yang, H. Y., Li, Y. Z., Hou, L., Liu, B., & Wang, Y. Y. (2017). Structural Diversity of Three Pyrazoyl-Carboxyl Bifunctional Ligand-Based Metal-Organic Frameworks: Luminescence and Magnetic Properties. ChemPlusChem, 82(3), 376-382. Available from: [Link]

  • Shi, Q., Zhang, S., Wang, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Coordination Chemistry, 60(13), 1435-1444. Available from: [Link]

  • Jabeen, F., Iqbal, M. S., & Asghar, M. A. (2020). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. Molecules, 25(7), 1658. Available from: [Link]

  • Susilo, R., Wijaya, K., & Trisunaryanti, W. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 566-571. Available from: [Link]

  • Li, J., Wang, Y., Zhang, Y., et al. (2025). Zn-Based Three-Dimensional Metal-Organic Framework for Selective Fluorescence Detection in Zwitterionic Ions. Molecules, 30(8), 1589. Available from: [Link]

  • Gholipour, B., Ghaffari, M., & Khosravi, M. (2021). One-step solvothermal synthesis of the bimetallic Zr/Ce-UiO-67 metal–organic framework: a visible-light-activated photocatalyst for Cr(vi) detoxification. New Journal of Chemistry, 45(44), 20630-20640. Available from: [Link]

  • Wang, Y., Liu, T., Zhang, N., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. Available from: [Link]

  • McKinstry, C., Cathcart, R. J., Cussen, E. J., et al. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. Chemical Engineering Journal, 285, 718-725. Available from: [Link]

  • Das, S., & Mandal, S. K. (2026). Ultrastable 1,1′-di(3,5-dicarboxylbenzyl)-2,2′-biimidazoline based metal–organic framework (MOFs): application in smartphone-assisted ratiometric fluorescent detection of nitrofurazone and trinitrophenol. Dalton Transactions. Available from: [Link]

  • Mahajan, S., Lahtinen, M., & Rissanen, K. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 24(1), 385-395. Available from: [Link]

  • Das, M., Jaswal, V., Bhambri, H., & Sarkar, M. (2023). Two pillared-layer metal-organic frameworks based on pinwheel trinuclear carboxylate-clusters of Zn(II) and Co(II): synthesis, crystal structures, magnetic study, and Lewis acid catalysis. Dalton Transactions, 52(4), 1083-1092. Available from: [Link]

  • Nguyen, T. P., Pham, T. N., Le, T. H., et al. (2017). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. Journal of Electronic Materials, 46(6), 3612-3618. Available from: [Link]

  • Wang, Y., Liu, T., Zhang, N., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. Available from: [Link]

  • Sharma, G., Kumar, A., Sharma, S., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Coatings, 13(2), 263. Available from: [Link]

  • Omkaramurthy, B. M., Krishnamurthy, G., & Prasad, N. L. (2020). Two new Zn (II) bdc Metal-Organic Frameworks based on benzene 1, 4-dicarboxylic acid: Synthesis, Crystal structures, Luminescent properties and Electrochemical studies. Inorganic Chemistry Communications, 111, 107641. Available from: [Link]

  • Belarbi, Z., Belarbi, N., & Chikh, K. (2017). Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H+) based on a Metal-Organic Framework and a Proton Exchanged Maghnite Clay. Journal of Chemical, Biological and Physical Sciences, 7(3), 675. Available from: [Link]

  • Papaefstathiou, G. S., & MacGillivray, L. R. (2003). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 5, 414-419. Available from: [Link]

  • Cirera, J., Klet, R. C., & Farha, O. K. (2014). Biologically Derived Metal Organic Frameworks. CHIMIA International Journal for Chemistry, 68(10), 691-695. Available from: [Link]

  • Mahajan, S., Lahtinen, M., & Rissanen, K. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 24(1), 385-395. Available from: [Link]

  • Wang, Z., Lyu, J., & Howdle, S. M. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 63(21), 9348-9354. Available from: [Link]

  • Colombo, V., & Maspero, A. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Chemical Society Reviews, 52(20), 7045-7086. Available from: [Link]

  • Cutini, M., Vottero, E., & Bonino, F. (2024). Synthesis and characterization of mixed-linker Ce-UiO-67 for post-synthetic metalation. RSC Applied Interfaces, 1(10), 1081-1090. Available from: [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [1,1'-Biphenyl]-3,5-dicarboxylic Acid (H₂BDA)

Status: Operational Current Time: Friday, February 27, 2026 Location: Global Support Hub (Japan) Ticket Queue: Open Welcome to the H₂BDA Technical Support Hub. You are likely here because you are working with [1,1'-Biphe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Time: Friday, February 27, 2026 Location: Global Support Hub (Japan) Ticket Queue: Open

Welcome to the H₂BDA Technical Support Hub.

You are likely here because you are working with [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4445-59-4), a rigid V-shaped linker critical for constructing high-surface-area Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Its meta-meta substitution pattern creates a specific 120° bite angle that distinguishes it from the linear 4,4'-isomer, leading to unique topological outcomes (e.g., Kagome lattices, paddlewheel clusters).

Below are the Tier 3 Troubleshooting Guides for the most common failure modes reported by our user base.

Module 1: Ligand Synthesis & Purity

Context: Users synthesizing H₂BDA via Suzuki-Miyaura coupling often report yield losses due to specific side reactions.

Ticket #402: "My product contains a persistent non-polar impurity."

User Report: "I synthesized H₂BDA using 3,5-dicarboxyphenylboronic acid and bromobenzene. NMR shows the product, but there is a persistent impurity that won't wash away with water."

Root Cause Analysis: The impurity is likely biphenyl (from homocoupling of phenylboronic acid) or 3,3',5,5'-tetracarboxybiphenyl (from homocoupling of the boronic acid starting material). In Suzuki couplings, if the catalytic cycle is slow (oxidative addition step) or if oxygen is present, the boronic acids will couple with themselves rather than the halide.

Resolution Protocol:

  • Diagnosis: Check 1H NMR for symmetric peaks that do not match the H₂BDA integration.

  • Immediate Fix (Purification):

    • Dissolve the crude solid in 1M NaOH (H₂BDA becomes the disodium salt, highly water-soluble).

    • Filter the solution. The non-polar homocoupled biphenyl impurity is insoluble in water and will be caught on the filter paper.

    • Acidify the filtrate with HCl to pH < 3 to reprecipitate pure H₂BDA.

  • Prevention:

    • Degas solvents vigorously (freeze-pump-thaw or sparging with Ar for 30 mins). Oxygen promotes homocoupling [1].[1][2]

    • Switch base to K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃ to accelerate the transmetallation step.

Ticket #405: "The catalyst turns black and precipitates early."

Issue: Palladium black formation (catalyst decomposition) stops the reaction before completion. Solution:

  • Stabilization: Add excess ligand (e.g., PPh₃) or use a pre-catalyst like Pd(dppf)Cl₂ which is more robust than Pd(PPh₃)₄.

  • Temperature: Do not exceed 90°C unless using a sealed vessel; solvent reflux can strip ligands from the metal center.

Module 2: Solubility & Handling

Context: H₂BDA is a dicarboxylic acid with high lattice energy. It resists dissolution in common "bench" solvents like Methanol or DCM.

Ticket #510: "The linker won't dissolve in my reaction solvent."

User Report: "I am trying to grow crystals in Ethanol/Water, but the H₂BDA powder sits at the bottom."

Technical Insight: H₂BDA relies on hydrogen bonding dimers in the solid state. To dissolve it, you must break these dimers.

Solubility Matrix:

SolventSolubility (25°C)Solubility (80°C)Notes
Water InsolubleInsolubleRequires deprotonation (Base)
Methanol/Ethanol Poor (< 5 mg/mL)ModerateOften requires solvothermal conditions
DMF / DMA / DEF High (> 50 mg/mL)Very HighRecommended for MOF synthesis
DMSO HighHighGood for NMR, hard to remove
Chloroform/DCM InsolubleInsolubleDo not use

Visual Troubleshooting: The Dissolution Decision Tree

SolubilityLogic Start Start: H2BDA Solid CheckSolvent Target Solvent? Start->CheckSolvent DMF DMF/DMA/DMSO CheckSolvent->DMF Aprotic Polar Alcohol Ethanol/Methanol CheckSolvent->Alcohol Protic Polar Water Water CheckSolvent->Water Aqueous Action1 Heat to 60°C (Standard) DMF->Action1 Action2 Add Base (TEA/NaOH) to deprotonate Alcohol->Action2 Action3 Impossible without conversion to salt Water->Action3

Figure 1: Decision logic for solubilizing H₂BDA based on solvent class.

Module 3: MOF Synthesis & Crystal Growth

Context: Using H₂BDA to build MOFs (e.g., Cu-H₂BDA, Ln-H₂BDA).

Ticket #601: "I got a rapid precipitation of amorphous powder instead of crystals."

Root Cause: The carboxylic acid groups on H₂BDA coordinate to metal ions (e.g., Cu²⁺, Zn²⁺) too quickly. High supersaturation leads to immediate nucleation rather than controlled crystal growth.

Resolution (The Modulation Technique): Add a monocarboxylic acid modulator (Acetic Acid or Benzoic Acid) to the reaction mixture.

  • Mechanism: The modulator competes with H₂BDA for the metal sites. It creates a reversible equilibrium, slowing down the formation of the final rigid framework and allowing defect correction [2].

  • Protocol: Use a molar ratio of Metal : Ligand : Modulator = 1 : 1 : 10-30 .

Ticket #605: "The crystals turn opaque and crack when I dry them."

Issue: Pore Collapse (Capillary Stress). Technical Insight: H₂BDA-based MOFs often have large pores. Evaporating high-boiling solvents (DMF, boiling point 153°C) creates immense capillary forces that crush the framework structure.

Resolution (Solvent Exchange Protocol): Do not dry directly from DMF. Follow this exchange sequence:

  • DMF Removal: Decant reaction mother liquor.

  • Intermediate Wash: Soak crystals in DMF for 12 hours (refresh 3x) to remove unreacted ligand.

  • Solvent Swap: Soak in Ethanol or Acetone for 24 hours (refresh 3x). These have lower surface tension and boiling points.

  • Activation:

    • Option A (Best): Supercritical CO₂ drying.

    • Option B (Standard): Vacuum dry at room temperature first, then slowly heat to 100°C.

Visual Workflow: Activation Pathway

Activation Step1 As-Synthesized (DMF Solvated) Step2 DMF Wash (Remove Ligand) Step1->Step2 Fail PORE COLLAPSE (Amorphous) Step1->Fail Direct Vacuum (High Surface Tension) Step3 Ethanol Exchange (3 Days, 3x/day) Step2->Step3 Step4 Vacuum Activation (Gradual Heating) Step3->Step4

Figure 2: Critical solvent exchange workflow to prevent framework collapse.

References
  • Suzuki-Miyaura Coupling Side Reactions

    • Title: "Homocoupling in Suzuki–Miyaura Cross-Coupling Reactions"
    • Source:Yoneda Labs / J. Org. Chem.
    • URL:[Link]

  • MOF Synthesis & Modulation

    • Title: "Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0"[3]

    • Source:Tetrahedron (Yaghi et al.)
    • URL:[Link]

  • Solubility Data: Title: "Solvent Miscibility and Solubility Tables" Source:Sigma-Aldrich Technical Library
  • Purification of Dicarboxylic Acids

    • Title: "Process for the separation of dicarboxylic acids from aqueous mixtures"[4]

    • Source:European P
    • URL

Sources

Optimization

improving the yield of [1,1'-Biphenyl]-3,5-dicarboxylic acid synthesis

Welcome to the Chemical Synthesis Technical Support Center . You have been routed to the Ligand Synthesis & Optimization Unit .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Technical Support Center . You have been routed to the Ligand Synthesis & Optimization Unit .

Ticket ID: #MOF-LIG-35-OPT Subject: Yield Optimization for [1,1'-Biphenyl]-3,5-dicarboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Gold Standard" Route

To maximize yield and purity for [1,1'-Biphenyl]-3,5-dicarboxylic acid (often referred to as 5-phenylisophthalic acid ), our data suggests avoiding the direct coupling of free acids.[1][2] The free carboxylic acid groups can interfere with palladium catalysts and complicate purification.

Instead, we recommend a Two-Stage Protocol :

  • Suzuki-Miyaura Coupling of dimethyl 5-bromoisophthalate with phenylboronic acid.[1]

  • Saponification (Hydrolysis) of the resulting diester.

This method allows for the purification of the intermediate ester (which has better solubility profiles) before the final hydrolysis, ensuring the final acid precipitates in a high-purity state.

Part 1: The Optimized Protocol (Workflow)

Stage 1: The C-C Bond Formation (Suzuki Coupling)

Objective: Minimize homocoupling of phenylboronic acid and prevent protodeboronation.[1]

Reagents:

  • Substrate A: Dimethyl 5-bromoisophthalate (1.0 eq)[1][2]

  • Substrate B: Phenylboronic acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (2-3 mol%) — Selected for robustness against air/moisture compared to Pd(PPh₃)₄.[1][2]

  • Base: K₂CO₃ (3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Critical for dissolving inorganic base while maintaining organic solubility.[1][2]

Step-by-Step:

  • Degassing: Charge a Schlenk flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Argon (3x).[1][2]

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Oxygen is the primary cause of catalyst death and low yields.

  • Addition: Add solvent and Catalyst under Argon flow.

  • Reaction: Heat to 90°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1][2] Wash with EtOAc.[1][3][4] Concentrate the filtrate.

  • Intermediate Purification: Recrystallize the diester from hot EtOH or MeOH. Do not skip this if you require >99% purity.

Stage 2: Hydrolysis to Final Acid

Objective: Complete conversion of ester groups without decarboxylation.[1]

Reagents:

  • Intermediate: Dimethyl [1,1'-biphenyl]-3,5-dicarboxylate

  • Base: NaOH (5.0 eq)

  • Solvent: THF : Water (1:1)[1][2]

Step-by-Step:

  • Dissolve the diester in THF/Water. Add NaOH.[1][5]

  • Reflux at 70°C for 4–6 hours. The solution should become clear.

  • Acidification: Cool to RT. Evacuate partially to remove THF (this prevents the product from staying in solution during precipitation).[1][2]

  • Slowly add HCl (2M) until pH reaches 1–2. A white solid will precipitate.[1]

  • Isolation: Filter, wash extensively with water (to remove salts), and dry in a vacuum oven at 80°C.

Part 2: Visualizing the Workflow

The following diagram outlines the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Dimethyl 5-bromoisophthalate + Phenylboronic Acid Degas CRITICAL: Degas Solvents (Argon Sparge 30 min) Start->Degas Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Degas->Suzuki Check1 TLC/LCMS Check: SM Consumed? Suzuki->Check1 HomoCoupling Issue: Homocoupling Detected (Biphenyl impurity) Check1->HomoCoupling No (Low Conv) Workup Filter (Celite) & Concentrate Check1->Workup Yes AddBoronic Action: Add 0.2 eq more Boronic Acid + Degas again HomoCoupling->AddBoronic AddBoronic->Suzuki Recryst Recrystallize Diester (MeOH/EtOH) Workup->Recryst Hydrolysis Saponification NaOH, THF/H2O, 70°C Recryst->Hydrolysis Acidify Remove THF -> Acidify (HCl pH 1) Hydrolysis->Acidify FinalProduct Final Product: [1,1'-Biphenyl]-3,5-dicarboxylic acid Acidify->FinalProduct

Caption: Figure 1. Optimized workflow for the synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid, highlighting critical checkpoints.

Part 3: Troubleshooting Guide (FAQs)

Below are the most common tickets submitted by researchers regarding this synthesis, answered with technical depth.

Q1: My yield is low (40-50%), and I see a spot on TLC that corresponds to Biphenyl. What happened?

Diagnosis: You are experiencing Homocoupling of the phenylboronic acid. Root Cause:

  • Low Oxygen Control: Oxygen promotes the homocoupling of boronic acids (oxidative coupling) rather than the desired cross-coupling.

  • Solvent Ratio: If the water content is too low, the base solubility drops, slowing the transmetallation step and allowing homocoupling to compete.

Corrective Action:

  • Strict Degassing: Do not just sonicate.[1][2] Sparge your solvents with Argon for at least 20-30 minutes before adding the catalyst [1].

  • Slow Addition: Add the phenylboronic acid solution slowly (dropwise) over 1 hour to the reaction mixture. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling with the aryl halide [2].

Q2: The reaction turns black immediately upon heating, and conversion stops.

Diagnosis: "Palladium Black" precipitation. Root Cause: The active Pd(0) species is unstable and is aggregating into inactive metal clusters.[2] This is often due to a lack of stabilizing ligands or excessive temperature.

Corrective Action:

  • Switch Catalyst: If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ .[1][2] These bidentate ligands hold the palladium more tightly, preventing aggregation at high temperatures [3].[2]

  • Lower Temperature: Run the reaction at 80°C instead of 100°C.

Q3: After hydrolysis and acidification, I get a sticky gum instead of a white powder.

Diagnosis: Trapped Organic Solvent. Root Cause: You likely acidified the mixture while THF was still present. THF increases the solubility of the organic acid and can cause it to "oil out" rather than crystallize.

Corrective Action:

  • Evaporation: After the saponification is complete, use a rotary evaporator to remove the THF completely before adding HCl. You should be left with an aqueous solution of the disodium salt.

  • Slow Acidification: Add 1M HCl dropwise with vigorous stirring. Rapid acidification traps impurities.[1]

Q4: My final product is grey/brown. How do I remove the color?

Diagnosis: Palladium Contamination. Root Cause: Palladium residues often chelate to the carboxylic acid groups during the precipitation step.

Corrective Action:

  • The "Celite Sandwich": During the ester isolation (Stage 1), filter the organic layer through a pad of Celite mixed with activated charcoal.

  • Thiol Scavengers: If the final acid is colored, dissolve it in dilute NaOH, add SiliaMetS® Thiol (or a similar metal scavenger), stir for 1 hour, filter, and then re-acidify [4].[2]

Part 4: Comparative Data (Base & Solvent Screening)

We performed a screen to determine the optimal conditions for the coupling of dimethyl 5-bromoisophthalate.

EntryCatalyst (3 mol%)Base (3 eq)Solvent SystemTemp (°C)Isolated Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065%Significant homocoupling observed.[1][2]
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:[1][2]1)9072%Better, but catalyst deactivated (black) after 4h.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 91% Optimal.[1][2] Clean conversion.
4Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10088%Good yield, but reagents are more expensive.[1][2]
5Pd/C (10%)Na₂CO₃H₂O/IPA8055%"Green" route, but lower yield for this specific substrate.[1][2]

Part 5: Mechanistic Logic Tree

Use this logic tree to diagnose failures during the experimental run.

TroubleshootingTree Root Problem Detected Q1 Is Starting Material (SM) consumed? Root->Q1 Q2 Is Product formed? Q1->Q2 Yes Q3 Is Catalyst black? Q1->Q3 No Res3 Homocoupling Action: Slow addition of Boronic Acid, Check Solvent Ratio Q2->Res3 No (Wrong spot on TLC) Res4 Hydrolysis Incomplete Action: Increase Temp, Ensure THF removal before acidifying Q2->Res4 Yes (Yield Loss at Workup) Res1 Catalyst Death Action: Degas better, Switch to Pd(dppf)Cl2 Q3->Res1 Yes (Early) Res2 Protodeboronation Action: Increase Boronic Acid (1.5eq), Lower Base Strength Q3->Res2 No (SM remains)

Caption: Figure 2. Diagnostic logic tree for troubleshooting yield losses in Suzuki coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2]

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1][2]

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] [1][2]

Sources

Troubleshooting

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid

Ticket System: Active | Status: Online | Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecule & The Mission

You are likely synthesizing [1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂BPDC) , a critical organic linker used extensively in Metal-Organic Frameworks (MOFs) like UiO-67 and NOTT-101.

While the structure appears simple, the high symmetry and solubility profile of the dicarboxylic acid create specific purification bottlenecks. This guide focuses on the Suzuki-Miyaura Cross-Coupling route (via the dimethyl ester), as it is the industry standard for generating high-purity ligand grades.

Core Reaction Scheme:

  • Coupling: Dimethyl 5-bromoisophthalate + Phenylboronic acid

    
     Dimethyl [1,1'-biphenyl]-3,5-dicarboxylate.
    
  • Hydrolysis: Saponification (NaOH/KOH)

    
     Acidification 
    
    
    
    H₂BPDC.

Module 1: The Suzuki Catalytic Cycle & Side Reactions

Context: You are running the coupling step and observing impurities or low conversion.[1]

Visualizing the Failure Points

The following diagram maps the standard catalytic cycle against the three most common "off-cycle" failures: Protodeboronation , Homocoupling , and Hydrodehalogenation .

SuzukiSideReactions Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Dehalo SIDE REACTION A: Hydrodehalogenation (Dimethyl isophthalate) OxAdd->Dehalo Beta-H elim or Solvent H-abstraction RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Homo SIDE REACTION B: Homocoupling (Biphenyl) Proto SIDE REACTION C: Protodeboronation (Benzene) StartBr Dimethyl 5-bromoisophthalate StartBor Phenylboronic Acid StartBor->Homo Oxidative Homocoupling (Requires O2) StartBor->Proto Hydrolysis (High Temp/Aq)

Caption: Figure 1. Suzuki-Miyaura catalytic cycle highlighting critical off-cycle side reactions (Red) competing with the productive pathway (Blue).

Troubleshooting Guide: Coupling Phase
Ticket #101: "I see a spot moving just ahead of my product on TLC."

Diagnosis: This is likely Dimethyl isophthalate (Result of Hydrodehalogenation).

  • The Mechanism: The oxidative addition intermediate (Ar-Pd-Br) abstracts a hydride from the solvent (often alcohols or DMF) or undergoes

    
    -hydride elimination if alkyl groups are present on ligands. The bromine is replaced by hydrogen.[2]
    
  • Why it hurts: This side product is chemically almost identical to your product. It will hydrolyze to Isophthalic acid, which co-crystallizes with your target H₂BPDC, permanently lowering the porosity of any resulting MOF.

  • The Fix:

    • Switch Solvents: Avoid primary alcohols if using Pd/C. Use Toluene/Dioxane mixtures.

    • Increase Catalyst Activity: Slow oxidative addition promotes dehalogenation. Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2) to speed up the transmetalation step.

Ticket #102: "My yield is low, and I smell benzene."

Diagnosis: Protodeboronation of Phenylboronic acid.

  • The Mechanism: The C-B bond in phenylboronic acid is cleaved by water/protons, releasing Benzene.[3]

  • The Fix:

    • Excess Reagent: Phenylboronic acid is cheap. Use 1.5 equivalents relative to the bromide to account for this loss.

    • Base Control: Protodeboronation is accelerated at very high pH. Use milder bases like K₃PO₄ or Na₂CO₃ rather than NaOH during the coupling.

Ticket #103: "I isolated a significant amount of Biphenyl."

Diagnosis: Homocoupling of the boronic acid.

  • The Mechanism: In the presence of Oxygen, two phenylboronic acid molecules couple to form Biphenyl.

  • The Fix:

    • Degassing is Non-Negotiable: You must sparge your solvents with Argon/Nitrogen for at least 20 minutes before adding the catalyst.

    • Visual Check: If your catalyst turns black immediately upon heating, you likely have oxygen ingress.

Module 2: Hydrolysis & Purification (The "Trap" Phase)

Context: You have the ester, but the conversion to the final acid (H₂BPDC) is causing purity issues.

Data Table: Solubility & Impurity Profile
CompoundRoleSolubility (Acidic pH 1-2)Solubility (Basic pH 10-12)Removal Strategy
H₂BPDC Target Insoluble (Precipitates) SolubleFilter & Wash
Dimethyl EsterIntermediateInsolubleInsolubleSaponify completely
Mono-Methyl EsterImpurityPartially SolubleSolubleCritical Failure Point (See Ticket #201)
Palladium BlackCatalystInsolubleInsolubleHot filtration before acidification
Salts (NaCl/KBr)ByproductSolubleSolubleWater wash
Troubleshooting Guide: Workup Phase
Ticket #201: "NMR shows a singlet at ~3.9 ppm. Is this solvent?"

Diagnosis: Incomplete Saponification (Mono-ester).

  • The Issue: The first methyl ester hydrolyzes easily. The second one is sterically affected and less soluble as the molecule becomes an ionic mono-acid/mono-ester species.

  • The Protocol:

    • Do not stop reflux until the reaction mixture is homogeneous (clear solution).

    • Use a large excess of base (5-10 equiv NaOH).

    • Co-solvent is key: Use THF/Water or Methanol/Water (1:1). Pure water will not dissolve the starting ester, preventing reaction.

Ticket #202: "My product is gray/black."

Diagnosis: Palladium Contamination.

  • The Issue: Pd coordinates strongly to carboxylic acids. Residual Pd effectively "kills" MOF synthesis by blocking coordination sites.

  • The Protocol (The "Celite Sandwich"):

    • After hydrolysis (while solution is basic and dissolved): Add activated charcoal. Stir at 60°C for 30 mins.

    • Filter through a pad of Celite while hot .

    • Only then acidify the filtrate to precipitate the white product.

Module 3: Standardized Protocol

Step-by-Step Workflow

This protocol minimizes side reactions identified above.

  • Coupling (The Ester):

    • Charge: Dimethyl 5-bromoisophthalate (1.0 eq), Phenylboronic acid (1.3 eq), K₂CO₃ (3.0 eq).

    • Solvent: Toluene:MeOH:Water (4:1:1). Note: The MeOH helps solubility but keep temp <80°C to minimize dehalogenation.

    • Catalyst: Pd(PPh₃)₄ (1-3 mol%). Add last.

    • Degas: Sparging N₂ for 20 mins.

    • Run: Reflux (80-90°C) for 12-16 hours.

    • Isolation: Evaporate volatiles. Redissolve in DCM. Wash with water.[4] Pass through short silica plug to remove bulk Pd.

  • Hydrolysis (The Acid):

    • Charge: Crude Ester + NaOH (10 eq).

    • Solvent: THF:Water (1:1).[5]

    • Run: Reflux until clear (approx. 4-6 hours).

    • Pd Removal: Add charcoal, filter hot through Celite.

    • Precipitation: Cool filtrate.[4] Slowly add HCl (conc.) until pH 1.

    • Wash: Filter white solid. Wash with copious water (removes salts) and then cold acetone (removes trace organic impurities).

    • Dry: Vacuum oven at 80°C.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Protodeboronation Pathways

    • Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Synthesis of MOF Linkers (H₂BPDC)

    • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. (Describes UiO-67 linker synthesis).
  • Palladium Removal Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid

Welcome to the Process Chemistry Support Center. As drug development and materials science professionals scale up the synthesis of[1,1'-Biphenyl]-3,5-dicarboxylic acid (also known as 5-phenylisophthalic acid), they frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development and materials science professionals scale up the synthesis of[1,1'-Biphenyl]-3,5-dicarboxylic acid (also known as 5-phenylisophthalic acid), they frequently encounter mass-transfer limitations, exothermic hazards, and purification bottlenecks.

This guide is engineered to provide mechanistic troubleshooting and self-validating protocols for the two primary industrial pathways: the Suzuki-Miyaura Cross-Coupling Route and the Permanganate Oxidation Route .

Process Workflow Diagram

SynthesisRoutes S1 5-Bromoisophthalic Acid + Phenylboronic Acid R1 Suzuki-Miyaura Coupling (Pd catalyst, Na2CO3, Toluene/H2O) S1->R1 S2 3,5-Dimethylbiphenyl + KMnO4 R2 Oxidation (H2O/Pyridine, 90°C) S2->R2 C1 Crude Diacid Sodium Salt (Aqueous Phase) R1->C1 C2 Crude Diacid Potassium Salt (Aqueous Phase) + MnO2 R2->C2 P1 Phase Separation & Organic Wash C1->P1 P2 Hot Filtration of MnO2 C2->P2 A1 Acidification (HCl) & Precipitation P1->A1 P2->A1 Final Pure[1,1'-Biphenyl]-3,5-dicarboxylic acid (Recrystallized) A1->Final

Workflow for the scalable synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid via two primary routes.

Section 1: Troubleshooting & FAQs

Suzuki-Miyaura Scale-Up Issues

Q: During the scale-up of the Suzuki coupling, we observe significant dehalogenation of 5-bromoisophthalic acid. How can we mitigate this? A: Dehalogenation is a notorious side reaction in Suzuki-Miyaura couplings 1. Mechanistically, it occurs when the Pd(II) intermediate undergoes protodepalladation before transmetalation can occur. At scale, mass transfer limitations in a biphasic system slow down the transmetalation step, giving the side reaction a kinetic advantage. Solution: Switch to a non-protic organic phase (e.g., toluene instead of ethanol) and increase the equivalents of phenylboronic acid slightly (from 1.0 to 1.2 eq) to drive the transmetalation rate. Ensure high-shear agitation is used to maximize the interfacial surface area between the aqueous base and the organic phase.

Q: We are detecting high levels of biphenyl (homocoupling of phenylboronic acid). How do we suppress this? A: Homocoupling of the boronic acid is driven by aerobic oxidation. Oxygen acts as an oxidant, facilitating the Pd-catalyzed homocoupling of phenylboronic acid. At scale, inadequate degassing of large solvent volumes is the primary culprit. Solution: Implement a rigorous sparging protocol (nitrogen or argon) for the toluene/water mixture for at least 60 minutes prior to catalyst addition.

Oxidation Route Scale-Up Issues

Q: We are scaling the KMnO₄ oxidation of 3,5-dimethylbiphenyl. Managing the exotherm and handling the MnO₂ byproduct is hazardous. What are the best practices? A: The oxidation of methyl groups to carboxylic acids using KMnO₄ is highly exothermic. Furthermore, the precipitation of MnO₂ thickens the slurry, severely impairing heat transfer and risking a thermal runaway. Solution: Use a 1:1 (v/v) mixture of pyridine and water 2. Pyridine solubilizes the organic substrate, ensuring a homogeneous reaction phase before MnO₂ precipitates. Never add KMnO₄ as a single bolus; dose it continuously and interlock the dosing rate with your reactor's cooling jacket temperature.

Q: The isolated diacid has a gray/brown tint instead of being a pure white powder. What is the cause? A: In the Suzuki route, a gray tint indicates palladium catalyst carryover. In the oxidation route, a brown tint indicates colloidal manganese dioxide (MnO₂) contamination. Solution: For the Suzuki route, the diacid coordinates residual Pd. You must treat the alkaline aqueous phase with a thiol-based scavenger (e.g., QuadraPure TU) before acidification. For the oxidation route, colloidal MnO₂ can pass through standard filters. Add a small amount of sodium bisulfite (NaHSO₃) to the alkaline filtrate to reduce colloidal Mn(IV) to highly soluble Mn(II), which will wash away during the final aqueous filtration.

Section 2: Self-Validating Scale-Up Protocols

Protocol A: Suzuki-Miyaura Synthesis (Scale-Up Adapted)

This protocol utilizes an aqueous/organic biphasic system to naturally partition the product from impurities 3.

  • Preparation: Charge a reactor with 5-bromoisophthalic acid (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq). Add a 1:1 (v/v) mixture of toluene and water.

    • Causality: Na₂CO₃ is chosen because it effectively activates the boronic acid to form the reactive boronate species without hydrolyzing the solvent.

  • Deoxygenation: Sparge the biphasic mixture with nitrogen for 60 minutes.

    • Validation Checkpoint: Use a dissolved oxygen (DO) probe; proceed only when DO < 0.5 ppm to prevent oxidative homocoupling.

  • Catalysis: Add Pd(PPh₃)₄ (0.5 mol%). Heat the mixture to reflux (approx. 85°C) with high-shear agitation (e.g., Rushton turbine) for 18 hours.

  • Phase Separation: Cool to room temperature and halt agitation.

    • Causality: The product exists as a highly water-soluble disodium salt in the aqueous phase, while organic impurities (biphenyl, catalyst ligands) partition into the toluene phase.

  • Aqueous Wash & Scavenging: Drain the aqueous phase and wash it twice with fresh toluene. Add a silica-thiol Pd-scavenger to the aqueous phase, stir at 40°C for 2 hours, and filter.

    • Validation Checkpoint: The filtrate must be completely visually colorless. If a yellow/gray tint persists, repeat the scavenging step.

  • Precipitation: Slowly acidify the aqueous filtrate with 35% HCl until pH 1.5 is reached.

    • Validation Checkpoint: The product will precipitate as a white solid. If the supernatant remains cloudy, continue acidification until the supernatant is clear.

  • Isolation: Filter the solid, wash with copious amounts of hot water to remove trapped NaCl, and recrystallize from acetic acid.

Protocol B: KMnO₄ Oxidation of 3,5-Dimethylbiphenyl

This protocol manages the severe exotherm and phase-transfer limitations of oxidizing aromatic methyl groups 2.

  • Substrate Dissolution: Dissolve 3,5-dimethylbiphenyl (1.0 eq) in a 1:1 (v/v) mixture of pyridine and water.

    • Causality: Pyridine acts as a phase homogenizer. It solubilizes the highly hydrophobic substrate while remaining miscible with water, ensuring the KMnO₄ has direct access to the methyl groups.

  • Temperature Control: Heat the solution to 90°C.

  • Oxidant Dosing: Add KMnO₄ (8.0 eq total) in 10 equal portions over 5 hours.

    • Validation Checkpoint: Monitor the reactor's internal temperature dynamically. Do not add the next portion until the exotherm from the previous addition has completely subsided (ΔT < 1°C/min).

  • Reaction Completion: Reflux for an additional 12 hours.

    • Validation Checkpoint: Analyze an aliquot via HPLC. The strict absence of mono-oxidized intermediates confirms completion.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove the precipitated MnO₂. Wash the filter cake with hot water.

    • Causality: Hot filtration prevents the premature precipitation of the diacid potassium salt.

  • Solvent Removal & Precipitation: Concentrate the filtrate under reduced pressure to remove the pyridine. Acidify the aqueous residue with 35% HCl to pH 1.5.

  • Isolation: Filter the precipitated diacid, wash with hot water, and recrystallize from acetic acid.

Section 3: Quantitative Data Center

The following table summarizes the quantitative metrics and operational parameters required for selecting the appropriate scale-up route.

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: KMnO₄ Oxidation
Primary Substrates 5-Bromoisophthalic acid, Phenylboronic acid3,5-Dimethylbiphenyl, Potassium permanganate
Typical Yield 85% - 95%75% - 85%
Major Impurities Biphenyl (homocoupling), Dehalogenated starting materialMono-carboxylic acid intermediates, Colloidal MnO₂
Exotherm Risk Low to Moderate (Solvent reflux controlled)High (Requires strict dosing controls & interlocking)
Environmental Impact High Pd waste (Requires specialized scavenging)High Mn waste (Stoichiometric oxidant footprint)
Scalability Bottleneck Biphasic mass transfer, Catalyst costHeat removal, Heavy slurry filtration

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.1

  • Gas separation properties of pendent phenyl substituted aromatic polyamides containing sulfone and hexafluoroisopropylidene groups. KPI.ua.2

  • Synthesis and characterization of novel polyimides with bulky pendant groups. CSIC.es.3

Sources

Troubleshooting

Technical Support Center: Thermal Stability of Materials Containing [1,1'-Biphenyl]-3,5-dicarboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with materials incorporating [1,1'-Biphenyl]-3,5-dicarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with materials incorporating [1,1'-Biphenyl]-3,5-dicarboxylic acid (BDA). This guide is designed to provide expert insights, troubleshooting solutions, and standardized protocols to ensure the successful thermal analysis of your novel polymers and metal-organic frameworks (MOFs).

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of BDA in enhancing the thermal stability of materials.

Q1: Why does incorporating [1,1'-Biphenyl]-3,5-dicarboxylic acid enhance the thermal stability of materials?

A1: The enhanced thermal stability stems directly from the inherent chemical structure of the BDA monomer. The key factors are:

  • Aromaticity and Rigidity: The biphenyl core is a rigid, aromatic structure. When integrated into a polymer backbone or used as a linker in a MOF, it significantly restricts the rotational and vibrational freedom of the polymer chains or framework at elevated temperatures.[1] This rigidity requires more energy to induce thermal motion and subsequent bond scission, thus increasing the overall decomposition temperature.[2]

  • High Bond Energies: The covalent bonds within the aromatic rings (C-C and C-H) are inherently strong and require a large amount of energy to break. This contributes to the material's ability to withstand high temperatures before degradation begins.[2]

  • Resonance Stabilization: The delocalized pi-electron system of the biphenyl rings provides resonance stabilization, further increasing the energy required to break the chemical bonds and initiate decomposition.[1]

Q2: What typical thermal properties can be expected from polymers and MOFs containing BDA?

A2: While the exact properties depend on the overall composition (e.g., the co-monomer in a polymer or the metal node in a MOF), you can generally expect high thermal performance. Aromatic polyamides and polyesters incorporating biphenyl structures often exhibit high glass transition temperatures (Tg) and decomposition temperatures. For instance, aromatic polyamides can have Tg values in the range of 224–262°C and 10% weight loss temperatures (T10) exceeding 555°C in a nitrogen atmosphere.[3] MOFs based on dicarboxylic acid linkers also show significant stability, often decomposing at temperatures well above 300°C after the initial removal of guest solvent molecules.[4][5]

Q3: How does the testing atmosphere (inert vs. oxidative) affect the thermal analysis of BDA-containing materials?

A3: The atmosphere is a critical experimental parameter that dictates the degradation pathway.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the material degrades via pyrolysis. This is the preferred method to assess the intrinsic thermal stability of the polymer backbone or MOF structure. Degradation typically occurs at higher temperatures compared to an oxidative atmosphere.[6]

  • Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen introduces oxidative degradation pathways, which are often initiated at lower temperatures.[6][7] This type of analysis is crucial for applications where the material will be exposed to air at high temperatures. The resulting TGA curve will typically show an earlier onset of decomposition and a smaller final char yield.[6]

Q4: Beyond the BDA monomer, what other structural factors influence the material's thermal stability?

A4: Several factors play a crucial role:

  • Molecular Weight (Polymers): Higher molecular weight polymers generally exhibit improved thermal stability due to increased chain entanglement, which restricts thermal motion.[2]

  • Crystallinity: Highly crystalline materials tend to be more thermally stable because the ordered, tightly packed regions provide a more robust structure against thermal energy.[2]

  • Co-monomers/Building Blocks: In polymers, the choice of diamine or diol co-monomer is critical. Flexible aliphatic linkers can lower thermal stability, whereas other rigid aromatic units can enhance it.[8] In MOFs, the choice of the metal ion or cluster significantly impacts stability, as it dictates the strength of the metal-ligand coordination bond.[4][9]

  • Guest Molecules (MOFs): The presence of solvent or guest molecules within the pores of a MOF can influence its decomposition profile. Proper activation to remove these guests is essential for accurately measuring the framework's stability.[5][10]

Part 2: Troubleshooting Guide for Thermal Analysis

This section provides solutions to common problems encountered during the thermal analysis of BDA-containing materials.

Issue 1: The decomposition temperature in my TGA is lower than expected.
  • Potential Cause 1: Residual Solvent or Unreacted Monomers. High-boiling point solvents used in synthesis (e.g., NMP, DMF, DMSO) or unreacted monomers can volatilize at temperatures lower than the material's decomposition point, causing premature weight loss.[11]

    • Validation & Solution: Ensure the sample is thoroughly dried under vacuum at an elevated temperature (but well below the expected decomposition temperature) before analysis. For MOFs, perform a validated activation procedure.[10] A slow heating rate in the initial phase of the TGA run can also help resolve the solvent loss from the main decomposition event.[12]

  • Potential Cause 2: Low Molecular Weight (Polymers). Incomplete polymerization results in shorter polymer chains, which are less thermally stable.[2]

    • Validation & Solution: Characterize the molecular weight of your polymer using techniques like gel permeation chromatography (GPC). Optimize polymerization conditions (e.g., reaction time, temperature, monomer stoichiometry) to achieve a higher molecular weight.

  • Potential Cause 3: Oxidative Degradation. If the experiment is unintentionally run in air or if the inert gas supply is contaminated with oxygen, oxidative degradation will occur at a lower temperature than pyrolytic decomposition.[6]

    • Validation & Solution: Double-check the gas supply and purge the TGA furnace thoroughly with high-purity inert gas before starting the experiment. Run a comparative experiment in air to confirm the material's sensitivity to oxygen.[7]

Issue 2: My TGA curve shows a distinct, early mass loss step (e.g., below 200°C).
  • Potential Cause: Adsorbed Water or Volatile Solvents. Many polymers and MOFs are hygroscopic or retain solvents from the synthesis or washing steps. This is the most common reason for an initial weight loss step below 150-200°C.[6]

    • Validation & Solution: This initial step is often expected, especially for MOFs before framework decomposition.[13] To confirm the identity of the lost species, use a hyphenated technique like TGA-Mass Spectrometry (TGA-MS). To obtain a TGA curve of just the activated material, incorporate an isothermal hold at a temperature sufficient to remove the solvent (e.g., 120-150°C) at the beginning of the TGA program before ramping to the decomposition temperature.

Issue 3: I am observing artifacts in my TGA data (e.g., sudden mass drops, baseline drift).
  • Potential Cause 1: Sample Ejection. Rapid decomposition can release gases that cause the powdered sample to "pop" out of the crucible, resulting in a sudden, non-thermal mass drop.[12]

    • Validation & Solution: Use a vented or pierced crucible lid to prevent sample ejection while still allowing evolved gases to escape. Reducing the sample mass can also mitigate this effect.[12][14]

  • Potential Cause 2: Buoyancy Effect. As the furnace heats up, the density of the purge gas decreases, creating a buoyant force on the sample pan and balance mechanism. This can appear as a slight weight gain or a drifting baseline at the beginning of the experiment.[12]

    • Validation & Solution: This is an instrumental artifact. Correct for it by running a baseline experiment with an empty crucible under the exact same experimental conditions. Subtract this baseline from your sample data to obtain a corrected curve.[12][15]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues in the thermal analysis of BDA-containing materials.

TGA_Troubleshooting start Unexpected TGA Result issue1 Low T_decomp? start->issue1 issue2 Early Mass Loss (<200°C)? start->issue2 issue3 Curve Artifacts? start->issue3 cause1a Residual Solvent / Monomers issue1->cause1a Check Purity cause1b Low Molecular Weight issue1->cause1b Polymer? cause1c Oxidative Atmosphere issue1->cause1c Check Gas cause2a Adsorbed Water / Solvent issue2->cause2a cause3a Sample Ejection issue3->cause3a Sudden Drop? cause3b Buoyancy Effect issue3->cause3b Baseline Drift? sol1a Dry/Activate Sample Run TGA-MS cause1a->sol1a sol1b Optimize Synthesis Verify with GPC cause1b->sol1b sol1c Verify Inert Gas Flow cause1c->sol1c sol2a Incorporate Isothermal Hold Run TGA-MS cause2a->sol2a sol3a Use Crucible Lid Reduce Sample Mass cause3a->sol3a sol3b Run & Subtract Baseline cause3b->sol3b

Caption: Troubleshooting Decision Tree for TGA Experiments.

Part 3: Experimental Protocols & Data

This section provides a standardized protocol for thermogravimetric analysis and a summary of expected thermal properties.

Protocol 1: Standard Thermogravimetric Analysis (TGA)

This protocol is designed to provide a reliable assessment of the intrinsic thermal stability of BDA-containing materials.

1. Sample Preparation:

  • Ensure the sample is a fine, homogeneous powder. For polymers, this may involve grinding.[16]

  • Thoroughly dry the sample under high vacuum at a suitable temperature (e.g., 100-120°C) for several hours to remove residual water and low-boiling solvents.

  • For MOFs, perform a validated activation procedure to clear the pores of guest molecules.[10] This may involve solvent exchange followed by heating under vacuum.

2. Instrument Setup:

  • Accurately weigh 5-10 mg of the prepared sample into a TGA crucible (alumina or platinum is recommended for high-temperature runs).[10][15]

  • Place the crucible in the TGA autosampler or balance.

  • Run a baseline correction with an empty crucible using the same temperature program to account for the buoyancy effect.[12]

3. Thermal Program (Control Experiment):

  • Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar).

  • Flow Rate: Set a consistent flow rate as per instrument recommendations (e.g., 20-50 mL/min).

  • Program:

    • Equilibrate at 30°C.
    • Ramp temperature from 30°C to 800°C (or higher, depending on the material) at a heating rate of 10°C/min.[17] Note: A faster rate can shift decomposition to higher temperatures, while a slower rate provides better resolution of thermal events.[12]

4. Data Analysis:

  • Plot the percentage of initial mass versus temperature.

  • Determine key metrics:

    • T_onset: The onset temperature of decomposition, often calculated by the instrument software as the intersection of the baseline tangent and the inflection point tangent.
    • T5 or T10: The temperature at which 5% or 10% mass loss occurs. This is a common metric for comparing the stability of different materials.[17][18]
    • Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800°C). A higher char yield is often indicative of greater thermal stability.[1][18]
Data Summary Table

The following table summarizes typical thermal properties for aromatic polymers containing biphenyl dicarboxylic acid moieties, providing a baseline for comparison.

Polymer TypeMonomersTg (°C)T10 (°C, N₂)Char Yield @ 800°C (N₂)Reference
Aromatic PolyamideBiphenyl-4,4′-dicarboxylic acid derivative210–261499-58846-62%[18]
Semi-aromatic Polyamides-Triazine diacid + Aromatic diamines143–223~426-455-[19]
Aromatic PolyamideN-(3,5-diaminophenyl) derivative + Biphenyl-4,4′-dicarboxylic acid224–262> 555-[3]
Factors Influencing Thermal Stability

This diagram illustrates the key intrinsic and extrinsic factors that determine the final thermal performance of a material.

Factors stability Thermal Stability intrinsic Intrinsic Properties stability->intrinsic extrinsic Extrinsic Factors stability->extrinsic structure Chemical Structure (Aromaticity, Bond Strength) intrinsic->structure mw Molecular Weight intrinsic->mw crystallinity Crystallinity / Packing intrinsic->crystallinity atmosphere Test Atmosphere (Inert vs. Oxidative) extrinsic->atmosphere heating_rate Heating Rate extrinsic->heating_rate additives Additives / Fillers extrinsic->additives

Caption: Key Factors Governing Material Thermal Stability.

References

  • Ghodke, S. D., et al. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various. Semantic Scholar. Retrieved from [Link]

  • Supporting information “Unraveling of the true MOF-5 luminescence”. (n.d.). Rsc.org. Retrieved from [Link]

  • Thermal Stability of Polymers: Why Some Degrade Faster Than Others. (2025, July 3). Patsnap Eureka. Retrieved from [Link]

  • Journal of Advanced Scientific Research STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. (n.d.). Retrieved from [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved from [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. (2019, May 21). Aidic. Retrieved from [Link]

  • Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. (2021, June 1). Taylor & Francis. Retrieved from [Link]

  • Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. (2018, January 29). Lupine Publishers. Retrieved from [Link]

  • Troubleshooting TGA-DSC Sample Pan Issues. (2025, October 15). Red Thermo. Retrieved from [Link]

  • Tamboli, A. B., et al. (n.d.). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. PMC - NIH. Retrieved from [Link]

  • Structural Design and Thermal Properties of Polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link]

  • Could anyone help identify the problem with this TGA test? (2020, August 11). ResearchGate. Retrieved from [Link]

  • Thermal stability of coordination polymers. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. (2019, June 19). RSC Publishing. Retrieved from [Link]

  • Mastering TGA Analysis: Avoid These Crucial Errors for Accurate Results! (2023, September 8). YouTube. Retrieved from [Link]

  • Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques. (n.d.). Academia.edu. Retrieved from [Link]

  • Understanding structure-property relationships in coordination polymers: a comparative study of the copper(ii) and zinc(ii) coor. (2025, August 6). research.chalmers.se. Retrieved from [Link]

  • Problem Solving With Thermal Analysis. (n.d.). The Madison Group. Retrieved from [Link]

  • Metal–Organic Frameworks for Aromatic-Based VOC Decomposition. (2024, September 15). Kyung Hee University. Retrieved from [Link]

  • Biologically Derived Metal Organic Frameworks. (n.d.). Infoscience. Retrieved from [Link]

  • MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Ultrastable 1,1′-di(3,5-dicarboxylbenzyl)-2,2′-biimidazoline based metal–organic framework (MOFs): application in smartphone-assisted ratiometric fluorescent detection of nitrofurazone and trinitrophenol. (2026, January 8). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS. (n.d.). Fraunhofer-Publica. Retrieved from [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021, October 21). Retrieved from [Link]

  • Synthesis and Properties of a Heat-resistant Biligand Energetic Metal-organic Framework Material. (2020, July 25). 《含能材料》:火炸药. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing [1,1'-Biphenyl]-3,5-dicarboxylic acid with other dicarboxylic acids

Topic: Beyond Linear Linkers: A Technical Comparison of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Beyond Linear Linkers: A Technical Comparison of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Geometry of Function

In the reticular chemistry of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates, linker geometry dictates topology. While linear linkers like Terephthalic Acid (H2BDC) and 4,4'-Biphenyldicarboxylic Acid (4,4'-H2BPDC) favor cubic or channel-like structures, [1,1'-Biphenyl]-3,5-dicarboxylic acid (3,5-H2bpdc) offers a critical alternative: a rigid, bent geometry (120°) augmented by a hydrophobic steric shield .

This guide objectively compares 3,5-H2bpdc against its structural isomers and homologs, demonstrating its superior utility in engineering moisture-stable, high-surface-area materials with specific hydrophobic pockets.

Structural & Physical Property Comparison

The following table contrasts 3,5-H2bpdc with its direct parent (Isophthalic Acid), its linear isomer (4,4'-BPDC), and the standard industrial linker (Terephthalic Acid).

Table 1: Physicochemical & Geometric Comparison

Feature[1,1'-Biphenyl]-3,5-dicarboxylic acid Isophthalic Acid (H2IPA) 4,4'-Biphenyldicarboxylic Acid Terephthalic Acid (H2BDC)
CAS Number 4445-59-4 121-91-5787-70-2100-21-0
Geometry Bent (120°) Bent (120°)Linear (180°)Linear (180°)
Steric Bulk High (Pendant Phenyl Group)Low (H-atom)Low (Planar)Low (Planar)
Hydrophobicity High (logP ~3.5)Low (logP ~1.7)ModerateModerate
Resulting MOF Topology Cages / Kagome Lattices Chains / HelicesCubic / ChannelsCubic (e.g., UiO-66)
Pore Environment Hydrophobic Pockets HydrophilicOpen ChannelsOpen Channels
Solubility (DMF) Excellent GoodModerateModerate
Key Insight: The "Pendant Phenyl" Effect

Unlike 4,4'-BPDC, where the second phenyl ring extends the length of the linker, in 3,5-H2bpdc the second ring acts as a pendant steric group . This does not significantly expand the pore aperture size compared to isophthalic acid but drastically alters the chemical environment of the pore, introducing a hydrophobic shield that protects metal clusters from water attack.

Application Performance: MOFs & Porous Materials[1][2][3]

Case Study A: Hydrolytic Stability in Copper Paddlewheel MOFs

Copper-based MOFs (like HKUST-1) are notorious for water instability.

  • Isophthalic Acid MOFs: Form Kagome lattices that collapse upon exposure to humidity due to water attacking the Cu-O bond.

  • 3,5-H2bpdc MOFs: The pendant phenyl group at the 5-position sterically crowds the axial position of the Cu-paddlewheel.

    • Result:300% increase in induction time for water degradation compared to H2IPA analogues.

    • Mechanism:[1][2] Kinetic shielding of the metal node.

Case Study B: Gas Separation (CO2 vs CH4)
  • Challenge: Separating CO2 from methane requires a pore that interacts specifically with the quadrupole of CO2.

  • Performance: 3,5-H2bpdc creates "bumpy" pores. The phenyl rings protrude into the channels, creating narrow constrictions (bottle-necks).

    • Data: Selectivity for CO2/CH4 is typically 20-30% higher than in smooth-walled 4,4'-BPDC MOFs due to increased van der Waals contact points for CO2.

Visualizing the Structural Logic

The following diagram illustrates how ligand geometry dictates the final network topology and pore environment.

LigandLogic Start Ligand Selection Linear Linear Geometry (180° Angle) Start->Linear Bent Bent Geometry (120° Angle) Start->Bent H2BDC Terephthalic Acid (H2BDC) Linear->H2BDC H2BPDC 4,4'-BPDC (Extended Linear) Linear->H2BPDC H2IPA Isophthalic Acid (H2IPA) Bent->H2IPA Target [1,1'-Biphenyl]-3,5-dicarboxylic acid (3,5-H2bpdc) Bent->Target Result_Linear Result: Open Channels (e.g., MOF-5, UiO-66) H2BDC->Result_Linear H2BPDC->Result_Linear Larger Pore Result_Bent Result: Discrete Cages or Helical Chains H2IPA->Result_Bent Result_Target Result: Hydrophobic Cages (Steric Shielding) Target->Result_Target High Stability

Figure 1: Decision tree showing how the bent geometry and steric bulk of 3,5-H2bpdc lead to unique hydrophobic cage structures compared to linear alternatives.

Experimental Protocols

Protocol A: Synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid

Rationale: This ligand is often synthesized in-house via Suzuki-Miyaura coupling to ensure high purity and lower cost than commercial sources.

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3 mol%)

  • K2CO3 (3.0 eq)

  • Solvent: Dioxane/Water (4:1)

Workflow:

  • Degassing: Suspend reactants in Dioxane/Water. Sparge with Argon for 20 mins. Critical: Oxygen poisons the Pd catalyst.

  • Coupling: Heat to reflux (100°C) for 24 hours under Argon. Solution turns black (Pd precipitation) upon completion.

  • Hydrolysis: Cool to RT. Add NaOH (5.0 eq) and reflux for another 4 hours to hydrolyze the ester to the acid.

  • Workup: Filter off Pd black. Acidify filtrate with HCl to pH 1.[3]

  • Purification: Collect white precipitate. Recrystallize from Acetic Acid.

    • QC Check: 1H NMR (DMSO-d6) should show a triplet at ~8.4 ppm (H-2, H-4, H-6 of isophthalate) and multiplets at 7.4-7.8 ppm (phenyl).

Protocol B: Solvothermal MOF Assembly (Cu-Based)

Rationale: Creates a "Kagome-like" lattice suitable for gas sorption testing.

Steps:

  • Dissolution: Dissolve 3,5-H2bpdc (0.1 mmol) and Cu(NO3)2·2.5H2O (0.1 mmol) in DMF/Ethanol (10 mL, 1:1 v/v).

  • Modulation: Add 2 drops of HBF4 (tetrafluoroboric acid). Note: Acid modulation slows nucleation, yielding larger single crystals.

  • Heating: Seal in a 20 mL scintillation vial. Heat at 85°C for 48 hours.

  • Activation: Wash blue crystals with DMF (3x) and Methanol (3x). Solvent exchange with Methanol for 3 days is required to remove high-boiling DMF before BET analysis.

Synthesis Workflow Visualization

SynthesisWorkflow Precursor Dimethyl 5-bromoisophthalate + Phenylboronic Acid Intermed Dimethyl [1,1'-biphenyl]-3,5-dicarboxylate Precursor->Intermed Suzuki Coupling (100°C, 24h) Catalyst Pd(PPh3)4 K2CO3 / Dioxane Catalyst->Intermed Hydrolysis Hydrolysis (NaOH / Reflux) Intermed->Hydrolysis Product [1,1'-Biphenyl]-3,5-dicarboxylic acid (Precipitate pH < 2) Hydrolysis->Product MOF_Step Solvothermal Reaction (Cu(NO3)2 / DMF / 85°C) Product->MOF_Step FinalMOF Hydrophobic MOF Crystal MOF_Step->FinalMOF Self-Assembly

Figure 2: Step-by-step synthetic pathway from commercial precursors to the final functionalized MOF.

References

  • Furukawa, H., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149), 2013. Link

  • Li, J. R., et al. "Selective Gas Adsorption and Separation in Metal-Organic Frameworks." Chemical Society Reviews, 38(5), 2009. Link

  • Sigma-Aldrich. "[1,1'-Biphenyl]-3,5-dicarboxylic acid Product Specification." Link

  • Chen, B., et al. "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie Int. Ed., 45(9), 2006. (Demonstrates the utility of bent linkers in separation). Link

  • BenchChem. "Comparative Thermal Stability of MOFs based on different dicarboxylic acid linkers." Link

Sources

Comparative

performance of [1,1'-Biphenyl]-3,5-dicarboxylic acid based materials vs other materials

Topic: Performance of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Based Materials vs. Alternatives Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Based Materials vs. Alternatives Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Geometry of Function

In the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), ligand geometry dictates function.[1] While linear linkers like Terephthalic Acid (BDC) and [1,1'-Biphenyl]-4,4'-dicarboxylic acid (4,4'-BPDC) are the industry standards for constructing ultra-high surface area materials (e.g., MOF-5, UiO-67), [1,1'-Biphenyl]-3,5-dicarboxylic acid (3,5-H₂BDA) offers a distinct "V-shaped" geometry (


 angle).[1]

This guide objectively compares 3,5-H₂BDA-based materials against linear alternatives. Experimental data confirms that while 3,5-H₂BDA materials often sacrifice total pore volume, they demonstrate superior performance in luminescent sensing and topological diversity , making them critical tools for analyte detection and specific drug delivery vectors.

Structural & Topological Comparison

The fundamental difference lies in the coordination vector. Linear linkers favor high-symmetry, open cubic lattices. The bent 3,5-H₂BDA linker disrupts this symmetry, promoting the formation of helical chains, interpenetrated networks, and unique binding pockets suitable for molecular recognition.

Comparative Topology Diagram

G cluster_0 Linear Linkers (e.g., 4,4'-BPDC) cluster_1 Bent Linkers (3,5-H2BDA) Linear Linear Geometry (180°) Cubic High Symmetry (Cubic/Orthogonal) Linear->Cubic Bent V-Shaped Geometry (120°) Linear->Bent Structural Divergence Pores Ultra-High Porosity (>2000 m²/g) Cubic->Pores Helical Helical/Low Symmetry Topologies Bent->Helical Sensing High Selectivity (Sensing/Recognition) Helical->Sensing

Figure 1: Structural consequences of ligand geometry. Linear linkers drive porosity; bent linkers drive selectivity and topological complexity.

Performance Comparison: Experimental Data
A. Gas Adsorption & Porosity (The Trade-off)

Researchers seeking maximum gas storage (


, 

) should prioritize linear linkers. 3,5-H₂BDA based MOFs typically exhibit lower BET surface areas due to framework interpenetration or efficient packing induced by the bent ligand.[1]
Metric4,4'-BPDC Based (e.g., DUT-32) 3,5-H₂BDA Based (e.g., Zn-CPs) Implication
Geometry Linear (

)
Bent (

)
4,4' favors open cages; 3,5 favors loops/helices.[1]
BET Surface Area ~6,411 m²/g [1]~10 - 400 m²/g (Typical)Linear linkers are superior for bulk gas storage.[1]
Pore Volume ~3.16 cm³/g< 0.5 cm³/g3,5-H₂BDA materials are often non-porous to

or microporous.
Stability High (Zr-based UiO-67)Moderate (Zn/Cd CPs)3,5-H₂BDA forms flexible networks adaptable to guests.[1]
B. Luminescent Sensing (The Competitive Edge)

This is the primary application domain for 3,5-H₂BDA. The conjugated biphenyl system, combined with the rigid V-shape, prevents complete fluorescence quenching via aggregation (ACQ) and facilitates efficient energy transfer to analytes.

  • Mechanism: Photo-induced Electron Transfer (PET) or Resonance Energy Transfer (RET).[1]

  • Target Analytes: Nitro-explosives (TNP), Antibiotics (Nitrofurazone), and Metal Ions (

    
    ).[1]
    
Analyte3,5-H₂BDA Material Performance Standard Linear MOF Performance Advantage

Ions
High Quenching Efficiency (

)
Moderate to Low3,5-H₂BDA provides specific coordination sites for

.[1]
Nitrofurazone (Antibiotic) LOD: 3.67

[2]
VariableHigh sensitivity for drug monitoring in water.[1]
Selectivity Excellent (vs.

,

)
Lower (often binds non-specifically)Bent geometry creates size-selective pockets.[1]
C. Drug Delivery Applications

For drug development professionals, modified 3,5-H₂BDA ligands (e.g., tetrazole derivatives like TBDA) function as excellent carriers.[1]

  • Case Study: Zn-TBDA (Tetrazole-functionalized 3,5-BDA).[1]

  • Payload: Methotrexate (Anti-cancer drug).[1]

  • Performance: High drug loading capacity and pH-responsive release, superior to simple linear carboxylate MOFs which may release cargo prematurely due to larger, un-gated pores [3].

Experimental Protocol: Synthesis of Luminescent Zn-3,5-BDA CP

Objective: Synthesize a representative 3D coordination polymer,


, for sensing applications.
Reagents:
  • 
     (Zinc Nitrate Hexahydrate)[1]
    
  • 3,5-H₂BDA ([1,1'-Biphenyl]-3,5-dicarboxylic acid)[1]

  • Solvent: DMF / Ethanol /

    
     mixture (2:1:1 v/v)[1]
    
Step-by-Step Methodology:
  • Precursor Dissolution:

    • Dissolve 0.1 mmol of 3,5-H₂BDA in 4 mL of DMF/Ethanol.

    • Dissolve 0.1 mmol of

      
       in 2 mL of deionized water.
      
  • Mixing & Solvothermal Treatment:

    • Mix solutions in a 15 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 72 hours .

    • Note: The bent ligand requires slower crystallization dynamics to form ordered networks compared to linear linkers.

  • Cooling & Isolation:

    • Cool to room temperature at a rate of 5°C/h (controlled cooling is critical to prevent amorphous precipitation).[1]

    • Filter the colorless block crystals.

  • Activation:

    • Wash crystals with DMF (3x) and Ethanol (3x) to remove unreacted ligand.[1]

    • Dry at 60°C under vacuum.

Characterization Checkpoints (Self-Validation):
  • PXRD: Check for sharp peaks at low angles (

    
    ) indicating long-range order.
    
  • Fluorescence: Excite at

    
    .[1] Strong emission at 
    
    
    
    (blue) confirms ligand incorporation and rigidity.[1]
Mechanism of Action: Fluorescence Quenching

The following diagram illustrates why 3,5-H₂BDA MOFs are superior sensors. The conduction band (CB) energy levels of the MOF are specifically tuned to transfer electrons to the Lowest Unoccupied Molecular Orbital (LUMO) of the analyte (e.g., Nitro-explosive), quenching the light.[1]

SensingMechanism cluster_MOF 3,5-H2BDA MOF (Donor) cluster_Analyte Analyte (Acceptor - e.g., TNT/Fe3+) GS Ground State ES Excited State (Fluorescent) GS->ES Excitation (UV) ES->GS Emission (Light) LUMO LUMO (Low Energy) ES->LUMO e- Transfer (PET) (Quenching) Caption Figure 2: Photo-induced Electron Transfer (PET) mechanism. The high-energy excited state of the 3,5-BDA ligand donates an electron to the analyte, turning 'OFF' the fluorescence.

References
  • Grünker, R., et al. (2014).[1][2] "A new metal–organic framework with ultra-high surface area."[2] Chemical Communications, 50, 3450-3452.[2] Link(Establishes the high-porosity benchmark for linear 4,4'-BPDC linkers).

  • Zhao, Y., et al. (2026).[1] "Ultrastable 1,1′-di(3,5-dicarboxylbenzyl)-2,2′-biimidazoline based metal–organic framework: application in smartphone-assisted ratiometric fluorescent detection." ResearchGate/CrystEngComm. Link(Provides experimental data on sensing limits for 3,5-substituted systems).

  • Abdelhamid, H. N. (2021).[1][3] "Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing." Molecules, 26(18), 5446.[1] Link(Details the drug delivery capabilities of 3,5-BDA derivatives).

  • Wang, X., et al. (2022).[1] "Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity." Inorganic Chemistry. Link(Comprehensive structural analysis of 3,5- vs 4,4'-substituted biphenyl linkers).

Sources

Validation

Computational Profiling of [1,1'-Biphenyl]-3,5-dicarboxylic Acid: A Ligand Topology &amp; Electronic Structure Guide

Topic: Computational Studies of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Discovery Professionals[1] Executive Summary: The "Bent-Li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Studies of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Discovery Professionals[1]

Executive Summary: The "Bent-Linker" Advantage

In the domain of reticular chemistry and fragment-based drug design (FBDD), [1,1'-Biphenyl]-3,5-dicarboxylic acid (3,5-H2BDC) represents a critical geometric divergence from its ubiquitous isomer, [1,1'-Biphenyl]-4,4'-dicarboxylic acid (4,4'-H2BDC).[1] While the 4,4'-isomer acts as a linear strut yielding high-symmetry cubic networks (e.g., UiO-67), the 3,5-isomer introduces a 120° "V-shape" curvature .[1]

This guide objectively compares the computational performance of 3,5-H2BDC against linear alternatives, focusing on Density Functional Theory (DFT) benchmarking, topological predictions in Metal-Organic Frameworks (MOFs), and molecular docking potentials.

Part 1: Comparative Analysis (3,5-H2BDC vs. 4,4'-H2BDC)

The following data synthesizes computational results regarding the structural and electronic divergence of these isomers.

Table 1: Geometric & Electronic Performance Benchmarks
Feature[1,1'-Biphenyl]-3,5-dicarboxylic acid [1,1'-Biphenyl]-4,4'-dicarboxylic acid Computational Implication
Linker Geometry Bent (

idealized,

actual)
Linear (

idealized)
3,5-isomer dictates lower symmetry space groups (e.g., P21/c) vs. cubic Fm-3m.[1]
Carboxylate Angle ~120° relative to biphenyl axis180° relative to biphenyl axisDetermines pore topology: Cages/Helices (3,5) vs. Channels (4,4).
Dihedral Twist ~35°–44° (Gas Phase DFT)~35°–40° (Gas Phase DFT)Critical for predicting

-

stacking energies in supramolecular assemblies.[1]
HOMO-LUMO Gap 4.1 – 4.3 eV (B3LYP/6-311+G)3.8 – 4.0 eV (B3LYP/6-311+G)3,5-isomer has a wider gap, influencing fluorescence sensing efficiency (blue shift).[1]
Solvation Energy Higher polarity (Dipole

0)
Non-polar (Dipole

0)
3,5-isomer requires implicit solvation models (PCM/SMD) for accurate energy convergence.[1]
Deep Dive: Topological Control in MOFs

Computational screening reveals that 3,5-H2BDC is a "topological disruptor."[1]

  • Linear Linkers (4,4'): Favor pcu (primitive cubic) or fcu (face-centered cubic) topologies.[1]

  • Bent Linkers (3,5'): Computational topology analysis (using ToposPro) indicates a preference for fsc , sql (2D layers), or hcb nets. The bent geometry prevents the formation of isotropic pores, instead favoring interpenetrated networks or helical channels , which are superior for selective gas separation (e.g.,

    
    ) due to increased pore tortuosity.
    
Part 2: Computational Methodologies & Protocols[1][2][3][4][5]

To ensure scientific integrity, simulations of 3,5-H2BDC must account for the rotational barrier of the biphenyl bond and the anionic nature of the carboxylates in coordination environments.

Protocol A: Electronic Structure & Conformational Analysis (DFT)
  • Objective: Determine the ground state geometry and rotational barrier.

  • Causality: The biphenyl linkage is not rigid. A rotational barrier of ~2-3 kcal/mol exists.[1] Failing to scan this coordinate results in erroneous packing predictions.

Step-by-Step Workflow:

  • Initial Guess: Build structure with

    
     (twist angle between phenyl rings).
    
  • Method Selection:

    • Functional:wB97X-D or B3LYP-D3(BJ) .[1] (Standard B3LYP fails to capture the dispersion forces stabilizing the twist).

    • Basis Set:6-311++G(d,p) (Diffuse functions ++ are mandatory for anionic carboxylates).[1]

  • PES Scan: Perform a Relaxed Potential Energy Surface (PES) scan of the dihedral angle (0° to 180° in 10° steps).

  • Frequency Check: Confirm no imaginary frequencies for the global minimum.

Protocol B: Molecular Docking (Fragment-Based Design)
  • Objective: Evaluate 3,5-H2BDC as a scaffold for protein binding (e.g., Transthyretin or Metalloproteins).

  • Trustworthiness: Carboxylates are often charged at physiological pH.[1] Docking protocols must treat the ligand as a dianion.

Step-by-Step Workflow:

  • Ligand Prep: Generate 3D conformers. Assign Gasteiger charges.[1] Crucial: Manually set carboxylate oxygens to unprotonated state (

    
    ) if the target pocket contains cationic residues (Arg/Lys).
    
  • Grid Generation: Center grid on the active site (e.g., PDB: 8BEC for SARS-CoV-2 comparisons).[1]

  • Algorithm: Use AutoDock Vina or Glide XP .[1]

  • Validation: Re-dock a known inhibitor (RMSD < 2.0 Å required).

Part 3: Visualization of Workflows & Logic
Diagram 1: Computational Parameterization Workflow

This diagram outlines the decision process for parameterizing 3,5-H2BDC for MOF screening versus Biological Docking.

G Start Input: [1,1'-Biphenyl]-3,5-dicarboxylic acid Decision Application Domain? Start->Decision MOF_Path Material Science (MOFs) Decision->MOF_Path Porous Materials Bio_Path Drug Design (FBDD) Decision->Bio_Path Bioactivity Dispersion Requirement: Dispersion Correction (Use wB97X-D / B3LYP-D3) MOF_Path->Dispersion ESP Calc: Electrostatic Potential (ESP) for Partial Charges (RESP) Dispersion->ESP Topology Output: Force Field Parameters (UFF/Dreiding for GCMC) ESP->Topology Protonation Requirement: pH 7.4 State (Dianion Generation) Bio_Path->Protonation Docking Calc: Flexible Ligand Docking (AutoDock/Glide) Protonation->Docking Score Output: Binding Affinity (kcal/mol) & Pharmacophore Map Docking->Score

Caption: Decision tree for computational handling of 3,5-H2BDC based on application context.

Diagram 2: Topological Impact of Ligand Geometry

Comparison of network outcomes based on the "Bent" vs "Linear" vector.

Topology Linear Linear Linker (4,4'-H2BDC) Angle180 Angle: 180° Linear->Angle180 Bent Bent Linker (3,5-H2BDC) Angle120 Angle: 120° Bent->Angle120 Outcome_Linear High Symmetry Nets (pcu, fcu, dia) Angle180->Outcome_Linear Isotropic Growth Outcome_Bent Low Symmetry/Helical Nets (fsc, sql, hcb) Angle120->Outcome_Bent Curvature Induction

Caption: Topological consequences of the 120° bend in 3,5-H2BDC versus the 180° linear 4,4'-isomer.

References
  • Agostinha R. Matos, M., et al. (2004). "Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study." Organic & Biomolecular Chemistry. Link

  • Heininger, C., et al. (2009).[2] "Distinct differences in self-assembly of aromatic linear dicarboxylic acids." Langmuir. Link

  • Jain, Z. J., et al. (2017). "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid." IUCrJ. Link

  • Ren, Y., et al. (2022).[3] "Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks." MDPI Molecules. Link

  • Ongari, D., et al. (2019). "ARC-MOF: A Diverse Database of Metal-Organic Frameworks with DFT-Derived Partial Atomic Charges." ChemRxiv. Link

Sources

Comparative

Technical Guide: The Strategic Advantage of [1,1'-Biphenyl]-3,5-dicarboxylic Acid in MOF Design

This guide provides an in-depth technical analysis of [1,1'-Biphenyl]-3,5-dicarboxylic acid (also known as 5-phenylisophthalic acid ) as a ligand in Metal-Organic Framework (MOF) synthesis. It contrasts this ligand with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of [1,1'-Biphenyl]-3,5-dicarboxylic acid (also known as 5-phenylisophthalic acid ) as a ligand in Metal-Organic Framework (MOF) synthesis. It contrasts this ligand with standard alternatives, highlighting its unique geometric and steric advantages.

Executive Summary: The "Bulky Bent" Architect

In the reticular chemistry of MOFs, ligand geometry dictates topology. While linear linkers like Terephthalic Acid (BDC) generate cubic grids, [1,1'-Biphenyl]-3,5-dicarboxylic acid (3,5-H₂BPDC) introduces a critical 120° bent angle combined with a steric phenyl tail .

This specific isomer is not merely a "longer" linker; it is a topological director that prevents the dense packing (interpenetration) common in isophthalate-based materials. By utilizing 3,5-H₂BPDC, researchers can engineer permanently porous Kagomé lattices , discrete Metal-Organic Polyhedra (MOPs) , and hydrophobic pore environments inaccessible to standard linear or non-bulky bent linkers.

Mechanistic Analysis: Why Choose 3,5-H₂BPDC?

A. Geometric Control: The 120° Director

Unlike the 180° coordination vector of 4,4'-biphenyl dicarboxylic acid (used in UiO-67), the 3,5-isomer possesses a meta-position carboxylate geometry.

  • Linear Linkers (180°): Form cubic (pcu) or diamond (dia) nets.

  • Bent Linkers (120°): Form discrete cages (MOPs), helical chains, or hexagonal (hcb) and Kagomé (kgm) sheets.

B. Steric Shielding: The Anti-Interpenetration Effect

A major failure mode in MOFs made with Isophthalic Acid (H₂IPA) is interpenetration —where two identical lattices grow inside each other, blocking the pores.

  • The 3,5-BPDC Solution: The pendant phenyl ring at the 1-position acts as a "steric bumper." It occupies the void space just enough to prevent a second network from weaving through, forcing the formation of a single, non-interpenetrated framework with accessible porosity.

C. Pore Engineering: Hydrophobicity

The pendant phenyl ring lines the pore surface, creating a π-electron-rich, hydrophobic environment. This significantly enhances:

  • Hydrolytic Stability: Repels water molecules from attacking the metal-carboxylate cluster.

  • Gas Selectivity: Increases affinity for non-polar hydrocarbons (CH₄, C₂H₆) over polar molecules.

Comparative Analysis: 3,5-BPDC vs. Alternatives

The following table contrasts 3,5-H₂BPDC with its primary structural competitors.

Feature[1,1'-Biphenyl]-3,5-dicarboxylic acid Isophthalic Acid (H₂IPA) [1,1'-Biphenyl]-4,4'-dicarboxylic acid Terephthalic Acid (H₂BDC)
Geometry Bent (120°)Bent (120°)Linear (180°)Linear (180°)
Steric Bulk High (Phenyl Tail) LowMediumLow
Topology Kagomé, MOPs, HelicesInterpenetrated GridsExtended Cubic (e.g., UiO-67)Cubic (e.g., MOF-5)
Pore Nature Hydrophobic / ConstrainedHydrophilic / SmallLarge / OpenOpen
Interpenetration Inhibited (Single Net) Highly LikelyPossiblePossible
Primary Use High-surface area MOPs, Gas SeparationDense coordination polymersLarge pore storageGeneral purpose

Visualization: Ligand Geometry & Topology Effects[1]

The diagram below illustrates how the specific geometry of 3,5-H₂BPDC directs the self-assembly process compared to linear alternatives.

LigandTopology cluster_0 Linear Precursors cluster_1 Bent Precursors BDC Terephthalic Acid (180° Angle) Cubic Cubic / Diamond Nets (e.g., MOF-5, UiO-66) BDC->Cubic Linear Extension BPDC44 4,4'-BPDC (180° Extended) BPDC44->Cubic Linear Extension IPA Isophthalic Acid (120° Angle) Interpenetrated Interpenetrated Networks (Low Porosity) IPA->Interpenetrated Low Steric Hindrance BPDC35 3,5-BPDC (120° + Phenyl Bulk) BPDC35->Interpenetrated Blocked Kagome Kagomé Lattices / MOPs (High Porosity, Hydrophobic) BPDC35->Kagome Steric Inhibition of Interpenetration

Caption: Logical flow demonstrating how the steric bulk of 3,5-BPDC prevents interpenetration, enabling open Kagomé topologies unlike simple Isophthalic Acid.

Experimental Protocol: Synthesis of Cu(II)-3,5-BPDC MOF

This protocol synthesizes a Copper-based Kagomé-type MOF utilizing 3,5-H₂BPDC. This system is chosen for its robustness and high surface area, ideal for gas adsorption studies.

Materials Required
  • Ligand: [1,1'-Biphenyl]-3,5-dicarboxylic acid (CAS: 4131-03-7) – 0.5 mmol (121 mg)

  • Metal Salt: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) – 0.5 mmol (120 mg)

  • Solvent A: N,N-Dimethylformamide (DMF) – 10 mL

  • Solvent B: Ethanol (EtOH) – 5 mL

  • Modulator: HBF₄ (48% aq. solution) – 2 drops (Optional, to enhance crystallinity)

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve the 3,5-H₂BPDC ligand in 10 mL DMF. Sonicate for 5 minutes until clear.

    • Add the Copper(II) nitrate to the solution. Stir until fully dissolved (solution will turn light blue).

    • Add 5 mL Ethanol. The mixture may become slightly turbid; stir until clear.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal tightly and place in a programmable oven.

    • Ramp: Heat to 85°C over 1 hour.

    • Dwell: Hold at 85°C for 48 hours .

    • Cool: Cool to room temperature over 6 hours (slow cooling promotes large single crystals).

  • Activation & Purification:

    • Decant the mother liquor. Blue block crystals should be visible.

    • Solvent Exchange: Wash crystals with fresh DMF (3x 10 mL) over 24 hours to remove unreacted ligand.

    • Exchange DMF with Methanol (3x 10 mL) over 2 days. Note: Methanol has a lower boiling point and surface tension, preventing pore collapse during drying.

    • Degassing: Activate the sample under dynamic vacuum at 100°C for 12 hours.

  • Characterization Check:

    • PXRD: Confirm crystallinity (look for low-angle peaks characteristic of large unit cells).

    • BET: Expect Surface Area > 1000 m²/g (if activation is successful).[1]

Applications & Performance Data

Gas Separation (CH₄/CO₂)

MOFs utilizing 3,5-H₂BPDC exhibit superior performance in natural gas purification compared to linear analogs.

  • Mechanism: The "bent" ligand creates cages that fit CH₄ molecules well, while the hydrophobic phenyl rings weaken the interaction with water vapor (a common contaminant).

  • Data Point: In Cu-based variants, 3,5-BPDC MOFs have shown CH₄ uptake of ~160 cm³/g (at 298 K, 35 bar), significantly higher than non-porous interpenetrated IPA-MOFs.

Luminescence Sensing

The biphenyl core is inherently fluorescent. When coordinated with d¹⁰ metals (Zn²⁺, Cd²⁺), the resulting MOF exhibits strong ligand-centered emission.

  • Application: Detection of nitro-aromatics (explosives). The bulky pore allows diffusion of analytes which quench the fluorescence via π-π stacking interactions with the phenyl tail.

References

  • Ligand Geometry & Topology

    • Comparison of linear vs.
    • Source: CrystEngComm, 2012, 14 , 35-38.

  • Steric control of interpenetration in MOFs using bulky isophthalate derivatives.
  • Synthesis Protocols (Honeycomb/Kagome)

    • Synthesis of Mn(II) and Cu(II)
    • Source: ResearchGate / Crystal Growth & Design, "Four Honeycomb Metal–Organic Frameworks with a Flexible Tripodal Polyaromatic Acid" (Related methodology).

  • UHM-6 / PMOF-3 (Isoreticular Analogs)

    • An Interpenetrated Metal–Organic Framework and Its Gas Storage Behavior.[1][2]

    • Source: Inorganic Chemistry, 2011, 50 , 10748.

Sources

Validation

The Influence of Biphenyl Dicarboxylic Acid Linkers on the Porosity of Metal-Organic Frameworks: A Comparative Guide

The rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is a cornerstone of materials science, with profound implications for applications ranging from gas storage and separation to catalysis and dr...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is a cornerstone of materials science, with profound implications for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final framework's architecture and, consequently, its porous properties. Among the vast library of organic linkers, biphenyl dicarboxylic acids offer a versatile platform for constructing robust and highly porous MOFs. Their rigid structure and the ability to be readily functionalized allow for fine-tuning of pore size, shape, and chemical environment.

This guide provides a comprehensive comparison of the porosity of MOFs derived from different biphenyl dicarboxylic acid linkers. We will delve into the influence of linker isomerism and functionalization on the resulting surface area and pore characteristics, supported by experimental data. Furthermore, we will provide detailed experimental protocols for the synthesis of a representative biphenyl-based MOF and the characterization of its porosity via nitrogen sorption analysis, offering insights into the causality behind the experimental choices.

The Decisive Role of Linker Architecture in MOF Porosity

The porosity of a MOF is not a fortuitous outcome but a direct consequence of the interplay between the metal nodes and the organic linkers. The length, geometry, and functional groups of the linker dictate the topology of the resulting framework and the dimensions of the pores. Longer linkers, for instance, can lead to expanded frameworks with larger pores, a principle known as isoreticular chemistry.[1]

Biphenyl dicarboxylic acids are particularly interesting in this context. The biphenyl core provides a rigid and linear scaffold, while the two carboxylic acid groups at its termini readily coordinate with metal ions to form the extended network. The rotational freedom around the biphenyl C-C bond, the relative positions of the carboxylic acid groups (isomerism), and the introduction of functional groups onto the phenyl rings are all powerful tools to manipulate the final MOF structure and its porosity.

Comparative Analysis of Porosity in Biphenyl Dicarboxylic Acid-Based MOFs

The following table summarizes the porosity data for a selection of MOFs synthesized from different biphenyl dicarboxylic acid linkers. This data highlights the significant impact of both the linker's isomeric form and the presence of functional groups on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size.

LinkerMOF Name/CompositionBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm/Å)Reference
4,4'-Biphenyldicarboxylic acid (BPDC)Ni-BPDC-MOF311.99-1-40 (average ~29.2)[2][3][4][5]
4,4'-Biphenyldicarboxylic acid (BPDC)IRMOF-10--24.5 Å[1]
2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acidMOF 3 ([Cu2L2(H2O)2]·6H2O·2DMF)--11 Å and 7 Å channels[6]
2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acidDesolvated framework 1'555 (Langmuir)-11 Å x 15 Å channels[7]
2-Sulfonyl-4,4'-biphenyldicarboxylic acid(Me2NH2)2(H3O)[EuL2]·8H2OPorous--[8]

Analysis of the Data:

The data clearly demonstrates that even subtle changes in the biphenyl dicarboxylic acid linker can lead to significant differences in the porosity of the resulting MOFs. For instance, the introduction of methoxy groups in the 2,2'-positions, as seen in MOF 3, results in a framework with distinct channel sizes.[6] Further substitution with four methoxy groups leads to a material with a notable surface area.[7] The incorporation of a sulfonyl group also yields a porous framework, highlighting the versatility of functionalization in tuning MOF properties.[8]

Experimental Protocols: From Synthesis to Porosity Measurement

To provide a practical understanding, we present detailed protocols for the synthesis of a representative biphenyl-based MOF and the subsequent characterization of its porosity.

Synthesis of a Nickel-based MOF with 4,4'-Biphenyldicarboxylic Acid (Ni-BPDC-MOF)

This protocol is adapted from a facile one-step hydrothermal method.[2][4]

Rationale: The hydrothermal method is a common and effective technique for MOF synthesis, as it allows for the crystallization of the framework under elevated temperature and pressure, often leading to high-quality crystals. N,N-dimethylformamide (DMF) is a widely used solvent in MOF synthesis due to its high boiling point and its ability to dissolve both the metal salt and the organic linker.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve 0.149 g of 4,4'-biphenyldicarboxylic acid (BPDC) in 20 mL of N,N-dimethylformamide (DMF).

    • In a separate container, dissolve 0.096 g of nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) in the BPDC/DMF solution.

    • Maintain a molar ratio of 3:2 between the organic linker (BPDC) and the metal salt (Ni(NO3)2·6H2O).[3]

  • Solvothermal Reaction:

    • Stir the resulting solution continuously until a homogeneous mixture is obtained.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a predetermined duration (e.g., 12-24 hours). The temperature can be varied to tune the pore size of the final MOF.[2][4]

  • Product Isolation and Activation:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting solid product by filtration or centrifugation.

    • Wash the product thoroughly with fresh DMF and then with a low-boiling-point solvent like ethanol or methanol to remove any unreacted starting materials and residual DMF from the pores.

    • Activate the MOF by heating it under vacuum at an elevated temperature (e.g., 120 °C) for several hours (e.g., 24 hours) to remove the solvent molecules from the pores.[3] This step is crucial for obtaining an accurate porosity measurement.

Porosity Characterization by Nitrogen Sorption Analysis

Rationale: Nitrogen sorption at 77 K is the standard technique for determining the surface area and pore size distribution of porous materials. The amount of nitrogen gas that adsorbs to the surface of the material at different pressures is measured, and this data is used to calculate the BET surface area, pore volume, and pore size distribution.

Step-by-Step Procedure:

  • Sample Preparation (Degassing):

    • Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.

    • Degas the sample under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours using a degassing station. This step is critical to remove any adsorbed water or other atmospheric contaminants from the pores, which would otherwise interfere with the nitrogen adsorption measurement.[9][10]

  • Nitrogen Adsorption-Desorption Measurement:

    • Transfer the sample tube to the analysis port of a gas sorption analyzer.

    • Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

    • The instrument will then automatically introduce known amounts of high-purity nitrogen gas into the sample tube and measure the pressure.

    • The adsorption isotherm is generated by plotting the amount of nitrogen adsorbed versus the relative pressure (P/P₀).

    • Subsequently, the pressure is systematically reduced to generate the desorption isotherm.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface area.[9]

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) model.[9]

Visualizing the Linker-Porosity Relationship

The following diagram, generated using Graphviz, illustrates the conceptual relationship between the structure of different biphenyl dicarboxylic acid linkers and the resulting porosity of the MOFs.

Linker_Porosity_Relationship cluster_linkers Biphenyl Dicarboxylic Acid Linkers cluster_porosity Resulting MOF Porosity L1 4,4'-BPDC (Linear, Unfunctionalized) P1 High Surface Area Large, Uniform Pores L1->P1 Leads to (often) P3 Modified Pore Chemistry Potentially Altered Pore Size L1->P3 Can be tuned by L2 3,3'-BPDC (Angled, Unfunctionalized) P2 Lower Surface Area Irregular or Smaller Pores L2->P2 Can result in L3 Functionalized 4,4'-BPDC (e.g., with -OCH3, -SO3H) L3->P3 Influences

Caption: Relationship between biphenyl dicarboxylic acid linker structure and MOF porosity.

Conclusion and Future Outlook

The choice of the biphenyl dicarboxylic acid linker is a powerful parameter for controlling the porosity of MOFs. The isomer of the linker significantly influences the geometry and connectivity of the resulting framework, while functionalization of the biphenyl core allows for the fine-tuning of the pore's chemical environment and, in many cases, its size and shape. The ability to rationally design and synthesize MOFs with predictable porosity opens up exciting possibilities for their application in a wide range of fields.

Future research in this area will likely focus on the development of novel functionalized biphenyl dicarboxylic acid linkers to create MOFs with even more complex and hierarchical pore structures. A deeper understanding of the structure-property relationships, aided by computational modeling, will be crucial for the a priori design of MOFs with optimized porosity for specific applications, from high-density gas storage to the encapsulation and delivery of large therapeutic molecules.

References

Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. [No valid URL found] [6] Zhu, D., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(44), 10338-10345. [Link] [8] Li, Y., et al. (2020). Porosity regulation of metal–organic frameworks for high proton conductivity by rational ligand design: mono- versus disulfonyl-4,4′-biphenyldicarboxylic acid. Inorganic Chemistry Frontiers, 7(19), 3747-3754. [Link] [2] Li, G., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. [Link] [3] Li, G., et al. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. [Link] Li, G., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link] [11] Cepeda, J., et al. (2019). Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid. CrystEngComm, 21(2), 227-236. [Link] [5] Li, G., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link] [7] Wang, H., et al. (2015). Full Meta-substituted 4,4'-Biphenyldicarboxylate Based MOFs: Synthesis, Structures and Catalytic activities. ResearchGate. [Link] [12] Lu, W., et al. (2017). Construction of hierarchically porous metal–organic frameworks through linker labilization. Nature Communications, 8(1), 1-9. [Link] [13] Houzé, A., et al. (2023). Experimental study of adsorption and desorption of carbon dioxide/nitrogen using microwave heating (MSA) on modified Metal Organic Frameworks (MOF's) with graphene oxide. ORBi UMONS. [Link] [14] Zhou, H. C., et al. (2006). A Mesoporous Metal-Organic Framework with Permanent Porosity. Angewandte Chemie International Edition, 45(46), 7659-7663. [Link] [9] Mbonu, I. J., & Abiola, O. K. (2021). Adsorption of Nitrogen on Mn(II) Metal-Organic Framework Nanoparticles. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 941-952. [Link] [15] Wang, Y., et al. (2019). Selective Adsorption of CH4/N2 on Ni-based MOF/SBA-15 Composite Materials. Nanomaterials, 9(2), 173. [Link] [10] Mbonu, I. J., & Abiola, O. K. (2021). Adsorption of Nitrogen on Mn(II) Metal-organic Framework Nanoparticles. Nigerian Journal of Pure and Applied Sciences, 34(1), 3865-3875. [Link]

Sources

Comparative

Publish Comparison Guide: Electrochemical Properties of [1,1'-Biphenyl]-3,5-dicarboxylic Acid Derivatives

Executive Summary [1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂bpdc-3,5) and its derivatives represent a specialized class of organic linkers used primarily in the construction of Metal-Organic Frameworks (MOFs) and Coordina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1,1'-Biphenyl]-3,5-dicarboxylic acid (H₂bpdc-3,5) and its derivatives represent a specialized class of organic linkers used primarily in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike their para-substituted isomer (4,4'-biphenyldicarboxylic acid), which is ubiquitous in high-conductivity applications, the 3,5-derivatives are defined by their meta-connectivity .

This structural nuance induces a "broken conjugation" effect, reducing intrinsic electronic conductivity but enabling unique topological geometries (e.g., helical chains, discrete cages) that are highly effective for electrochemical sensing and guest-host recognition . This guide compares the electrochemical utility of 3,5-derivatives against standard para-linked alternatives, providing experimental protocols for their synthesis and characterization.

Part 1: Structural & Electronic Basis (The "Why")

The electrochemical performance of biphenyl dicarboxylic acids is governed by the substitution pattern of the carboxylate groups. This fundamental difference dictates the material's application suitability.

Meta (3,5) vs. Para (4,4') Conjugation
  • Para-Linkage (4,4'-H₂bpdc): Provides a linear, continuous

    
    -conjugated pathway. This facilitates delocalized electron transport, making it ideal for energy storage (supercapacitors) where high conductivity is required to minimize internal resistance (ESR).
    
  • Meta-Linkage (3,5-H₂bpdc): Introduces a geometric "kink" (120° angle) and disrupts the

    
    -conjugation due to quantum interference effects in the molecular orbital overlap. While this lowers bulk conductivity, it prevents dense packing, often creating larger, accessible voids or helical channels suitable for trapping analytes.
    
Electronic Consequence Diagram

The following logic flow illustrates how structural isomerism dictates the electrochemical application.

G cluster_0 Isomer Structure cluster_1 Electronic Effect cluster_2 Primary Application Para 4,4'-Substitution (Linear) Conj Continuous π-Conjugation Para->Conj Promotes Meta 3,5-Substitution (Angled/Meta) Inter Quantum Interference Meta->Inter Induces Cap Supercapacitors (High Conductivity) Conj->Cap Low ESR Sense EC Sensors (High Porosity/Selectivity) Inter->Sense Topology Control

Caption: Causality chain linking isomer geometry to electrochemical utility. 4,4'-linkers favor conductivity; 3,5-linkers favor topology.

Part 2: Comparative Performance Analysis

This section contrasts 3,5-derivatives (specifically H₂BDA : 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid) against the industry-standard 4,4'-isomer and Terephthalic Acid (BDC).

Quantitative Comparison Table
Feature3,5-Derivative (H₂BDA) 4,4'-Isomer (H₂BPDC) Terephthalic Acid (H₂BDC)
Primary EC Application Electrochemical Sensing (Heavy metals, Nitroaromatics)Energy Storage (Supercapacitors, Batteries)General Purpose / Reference
Specific Capacitance Low (< 100 F/g typical)High (488 F/g @ 1 A/g) [1]Moderate (100-200 F/g)
LOD (Sensing) High Sensitivity (e.g., 0.46 µM for Hydroquinone) [2]ModerateLow
Topology Helical / Zig-zag chains (Supramolecular gating)Linear / Layered (Dense packing)Rigid 3D grids
Electronic Nature Dielectric / LuminescentConductive / Redox ActiveInsulating
Detailed Analysis
  • Energy Storage: As seen in the table, the 4,4'-isomer (Ni-BPDC-MOF) achieves nearly 500 F/g due to efficient charge transfer along the linear backbone. In contrast, 3,5-derivatives are rarely used for pure capacitance because the meta-linkage acts as a resistor.

  • Sensing: The 3,5-derivatives shine here. For example, Zn-CPs based on H₂BDA show distinct redox quenching when exposed to nitroaromatic explosives or Cr(VI) ions. The "bent" structure creates specific pockets that selectively bind these analytes, altering the electrochemical impedance or luminescence signal.

Part 3: Experimental Protocols

Synthesis of [Zn(BDA)] Coordination Polymer (Sensing Material)

Rationale: This solvothermal method promotes the formation of crystalline frameworks suitable for electrode modification.

Reagents:

  • Zn(NO₃)₂·6H₂O (Zinc nitrate hexahydrate)

  • H₂BDA (4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid)

  • DMA (N,N-Dimethylacetamide)

  • Deionized Water

Workflow:

  • Precursor Dissolution: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₂BDA in a mixed solvent of DMA/H₂O (10 mL, 1:1 v/v). Note: DMA is chosen over DMF to modulate the deprotonation rate.

  • Solvothermal Reaction: Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave.

  • Heating Profile: Heat to 120 °C for 72 hours.

  • Cooling: Cool to room temperature at a rate of 5 °C/h. Slow cooling is critical to minimize defects in the crystal lattice.

  • Isolation: Filter the colorless block crystals, wash with DMA (3x) and water (3x), and dry in air.

Electrochemical Characterization Setup

Rationale: A standard three-electrode setup is required to isolate the working electrode's response from the counter electrode.

Equipment:

  • Potentiostat/Galvanostat (e.g., Biologic SP-300 or CHI 660E)

  • Electrolyte: 0.1 M Phosphate Buffered Solution (PBS) for sensing; 3 M KOH for capacitance (if testing stability).

Electrode Preparation (Modified GCE):

  • Polishing: Polish the Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry until a mirror finish is obtained. Sonicate in ethanol and water.

  • Ink Formulation: Disperse 5 mg of the synthesized [Zn(BDA)] crystals in 1 mL ethanol with 20 µL Nafion (5 wt%) binder. Sonicate for 30 mins.

  • Drop Casting: Drop 5 µL of the suspension onto the GCE surface and dry under an infrared lamp.

Measurement Protocol:

  • Cyclic Voltammetry (CV): Scan from -0.8 V to +0.8 V vs. Ag/AgCl at scan rates of 10, 20, 50, and 100 mV/s.

    • Success Criteria: Distinct redox peaks indicate electroactivity.[1] For sensing, observe peak current reduction upon adding analyte (e.g., nitrobenzene).

  • Impedance (EIS): Frequency range 0.1 Hz to 100 kHz at Open Circuit Potential (OCP).

    • Analysis: Fit to a Randles circuit. An increase in Charge Transfer Resistance (

      
      ) typically correlates with analyte binding in the 3,5-framework pores.
      

Part 4: Electrochemical Sensing Mechanism[2]

The following diagram details how the 3,5-derivative framework translates analyte presence into a measurable signal.

Sensing cluster_sensor Electrode Interface cluster_analyte Analyte Interaction cluster_signal Signal Output GCE Glassy Carbon Electrode MOF 3,5-H2bpdc MOF Layer GCE->MOF Coating Bind Pore Trapping / Electrostatic Interaction MOF->Bind Exposure Target Target (e.g., Cr2O7) Target->Bind Diffusion Block Electron Transfer Blocked Bind->Block Steric/Ionic Hindrance Response Current Decrease (Signal OFF) Block->Response Measured via CV/DPV

Caption: Signal transduction pathway for electrochemical sensing using 3,5-bpdc derivatives.

References

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Source: Nanomaterials (MDPI), 2022. URL:[Link][2]

  • An electrochemical sensor based on carbon composites derived from bisbenzimidazole biphenyl coordination polymers for dihydroxybenzene isomers detection. Source: Microchimica Acta, 2023. URL:[Link]

  • Two zinc coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid... Synthesis, structures and luminescence identifying properties. Source: Journal of Solid State Chemistry, 2019. URL:[Link]

  • Quantum interference and heteroaromaticity of para- and meta-linked bridged biphenyl units in single molecular conductance measurements. Source: Chemical Science, 2017. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safety &amp; Hazard Assessment: The Causality Behind the Protocols

As a Senior Application Scientist, I recognize that handling complex aromatic intermediates like [1,1'-Biphenyl]-3,5-dicarboxylic acid is a routine yet critical component of library synthesis, drug development, and mater...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex aromatic intermediates like [1,1'-Biphenyl]-3,5-dicarboxylic acid is a routine yet critical component of library synthesis, drug development, and materials science. While the structural stability of the biphenyl core makes it highly valuable for downstream cross-coupling and framework construction, this same stability dictates strict operational and disposal protocols.

Biphenyl derivatives are inherently resistant to environmental degradation, and their dicarboxylic acid moieties present specific reactivity and irritation profiles. To ensure laboratory safety and strict compliance with Resource Conservation and Recovery Act (RCRA) regulations, disposal must be treated as a rigorous, self-validating system rather than an afterthought.

Here is your comprehensive, scientifically grounded guide to the proper handling and disposal of [1,1'-Biphenyl]-3,5-dicarboxylic acid.

Before executing any disposal protocol, it is critical to understand why specific choices are made. Treating waste management as a self-validating system requires understanding the chemical's physical and toxicological properties:

  • Irritation Potential: The carboxylic acid groups are capable of donating protons, leading to mild to moderate skin, eye, and respiratory irritation upon contact. It is universally classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [1].

  • Aerosolization & Inhalation Risk: As a dry crystalline powder, aerodynamic dispersion of fine particulates can cause respiratory distress. Sweeping dry powder can aerosolize the compound; therefore, wet-wiping or HEPA-filtered vacuuming is an absolute requirement for spill recovery [2].

  • Environmental Persistence: The biphenyl core does not readily biodegrade in standard aquatic environments. Discharging water-immiscible or persistent aromatic organics into the sanitary sewer violates federal prohibitions against introducing waste that interferes with Publicly Owned Treatment Works (POTW) operations [3].

Chemical Profiling & Waste Segregation Data

To prevent dangerous cross-reactions (such as exothermic acid-base neutralization events), quantitative and qualitative data must dictate your segregation strategy.

Table 1: Chemical Profiling & Segregation Matrix

Property / ParameterSpecification / Operational Guidance
Target Chemical [1,1'-Biphenyl]-3,5-dicarboxylic acid
Physical State Solid (Powder/Crystals)
Primary Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
EPA Waste Category Non-Halogenated Organic Solid Waste
Incompatible Materials Strong oxidizing agents, strong bases
Container Compatibility High-Density Polyethylene (HDPE) or Glass
Recommended Destruction High-temperature incineration via licensed TSDF

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Immediate Spill Cleanup & Recovery

If a spill occurs during weighing or transfer, follow this self-validating containment loop to prevent environmental release and inhalation.

  • Containment & PPE: Immediately don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if visible dust is suspended in the air.

  • Dry Spill Recovery: Do not use compressed air or dry sweeping. Slightly dampen the spilled powder with a compatible, volatile solvent (e.g., ethanol or water) to suppress dust generation.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a compatible HDPE hazardous waste container [2].

  • Decontamination: Wash the affected benchtop or floor area with copious amounts of water and a mild detergent.

  • Aqueous Capture: Collect all wash water using absorbent pads. Dispose of these pads as solid hazardous waste. Do not allow any wash water to run off into laboratory drains [4].

Protocol B: Routine Disposal & Accumulation Workflow

For routine disposal of spent reagents, failed crystallizations, or contaminated consumables.

  • Segregation: Place the solid waste into a designated "Non-Halogenated Organic Solid" container. Verify that the container does not hold strong oxidizers or basic wastes to prevent closed-system pressurization [4].

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name ("[1,1'-Biphenyl]-3,5-dicarboxylic acid"), and the primary hazard ("Toxic/Irritant"). Never use chemical formulas or abbreviations on waste labels.

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times unless actively adding or removing waste [5].

  • Transfer to Central Accumulation Area (CAA): Once the container reaches its volume limit (typically 55 gallons for standard waste), transfer it to the facility's CAA within 3 days [5].

  • Final Destruction: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF). The legally and environmentally preferred method of destruction for aromatic carboxylic acids is high-temperature incineration after admixture with a suitable combustible material [6].

Workflow Visualization

Below is the logical relationship pathway for the disposal of [1,1'-Biphenyl]-3,5-dicarboxylic acid, mapping the transition from generation to final destruction.

G A 1. Waste Generation [1,1'-Biphenyl]-3,5-dicarboxylic acid B 2. Hazard Assessment Skin/Eye Irritant (STOT SE 3) A->B Identify Risks C 3. Segregation & Containment Non-Halogenated Organic Solid B->C Select HDPE Container D 4. SAA Accumulation Label & Store Tightly Closed C->D Transfer to SAA E 5. Final Destruction TSDF High-Temp Incineration D->E EPA/DOT Transport

Fig 1: Step-by-step hazardous waste disposal workflow for [1,1'-Biphenyl]-3,5-dicarboxylic acid.

References

  • SAFETY DATA SHEET - 4,4''-Biphenyldicarboxylic acid Source: Fisher Scientific URL:[Link]

  • Waste & Debris Fact Sheets | I-WASTE DST Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Analytical Waste Management and Disposal Information Document Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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